3,6-Dibenzyl-1,4-dioxane-2,5-dione
Description
Structure
3D Structure
Properties
CAS No. |
136532-18-8 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 |
IUPAC Name |
3,6-dibenzyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C18H16O4/c19-17-15(11-13-7-3-1-4-8-13)21-18(20)16(22-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
BBUKBZVEKNMWNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(C(=O)O2)CC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(C(=O)O2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Characterization of 3,6-dibenzyl-1,4-dioxane-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 3,6-dibenzyl-1,4-dioxane-2,5-dione, a significant heterocyclic compound with potential applications in polymer chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide synthesizes information from established general methodologies for the synthesis of 1,4-dioxane-2,5-diones and detailed characterization data from its close structural analogs. This document presents a plausible synthesis pathway, predicted physicochemical and spectroscopic properties, and detailed experimental protocols to facilitate further research and application. All quantitative data for analogous compounds are presented in structured tables for comparative analysis.
Introduction
The 1,4-dioxane-2,5-dione scaffold is a fundamental building block in the synthesis of biodegradable polyesters and has been explored for its utility in the development of novel therapeutic agents. The symmetrical substitution with benzyl groups at the 3 and 6 positions of the dioxane ring in this compound is anticipated to impart unique properties, including altered crystallinity, degradation kinetics, and potential biological activity, making it a compound of interest for advanced material science and medicinal chemistry. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this specific derivative.
Synthesis Pathway
The synthesis of this compound is predicated on the dimerization of its corresponding α-hydroxy acid, 2-hydroxy-3-phenylpropanoic acid (also known as 3-phenyllactic acid). A general and widely employed method for the preparation of symmetrically substituted 1,4-dioxane-2,5-diones involves a two-step process: the formation of α-hydroxy acid oligomers followed by a catalyzed thermolysis to yield the desired cyclic dimer.[1]
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols are detailed for the synthesis of the precursor and the target compound, based on established chemical transformations.
Synthesis of 2-Hydroxy-3-phenylpropanoic Acid
This procedure is adapted from the diazotization of L-phenylalanine.
Materials:
-
L-phenylalanine
-
1 M Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve L-phenylalanine in 1 M H₂SO₄ at room temperature until a homogeneous solution is achieved.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a chilled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. The addition should be controlled to minimize the evolution of brown nitrogen oxide gases.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until gas evolution ceases.
-
The product can be extracted from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-hydroxy-3-phenylpropanoic acid.
-
Purification can be achieved by recrystallization.
Synthesis of this compound
This protocol is a general method for the cyclization of α-hydroxy acids.
Materials:
-
2-Hydroxy-3-phenylpropanoic acid
-
Toluene or another suitable azeotroping solvent
-
Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-hydroxy-3-phenylpropanoic acid and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., isopropanol).
Physicochemical and Spectroscopic Characterization
Physicochemical Properties of Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,6-Dimethyl-1,4-dioxane-2,5-dione | C₆H₈O₄ | 144.13 | 116-119 | 142 @ 8 mmHg |
| 3,6-Diphenyl-1,4-dioxane-2,5-dione | C₁₆H₁₂O₄ | 268.27 | Not Reported | Not Reported |
| 3-Phenylmethyl-1,4-dioxane-2,5-dione | C₁₁H₁₀O₄ | 206.19 | 64-65 | Not Reported |
Spectroscopic Data of Analogous Compounds
4.2.1. 1H NMR Spectroscopy
| Compound Name | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |
| 3,6-Dimethyl-1,4-dioxane-2,5-dione | CDCl₃ | 1.68 (d, J=6.9 Hz, 6H), 4.97 (q, J=6.9 Hz, 2H) |
| 3-Phenyl-1,4-dioxane-2,5-dione | CDCl₃ | 4.84 (d, J=16.3 Hz, 1H), 5.08 (d, J=16.2 Hz, 1H), 6.14 (s, 1H), 7.41 (phenyl, 5H)[1] |
| 3-Phenylmethyl-1,4-dioxane-2,5-dione | CDCl₃ | 3.28 (dd, 1H, J=5.7, 14.6 Hz), 3.37 (dd, 1H, J=4.6, 14.7 Hz), 3.89 (d, 1H, J=16.8 Hz), 4.60 (d, 1H, J=16.8 Hz), 5.17 (dd, 1H, J=4.6, 5.7 Hz), 7.2-7.4 (phenyl, 5H) |
4.2.2. 13C NMR Spectroscopy
| Compound Name | Solvent | Chemical Shifts (δ ppm) |
| 3,6-Dimethyl-1,4-dioxane-2,5-dione | CDCl₃ | 15.8, 70.0, 169.6 |
| 3-Methyl-3-phenyl-1,4-dioxane-2,5-dione | CDCl₃ | 28.0, 66.1, 83.8, 123.9, 129.6, 129.7, 137.2, 164.8, 166.2[1] |
| 3-Phenylmethyl-1,4-dioxane-2,5-dione | CDCl₃ | 38.2, 65.0, 76.9, 128.1, 129.2, 130.1, 134.1, 163.4, 165.1 |
4.2.3. Infrared (IR) Spectroscopy
For 1,4-dioxane-2,5-dione structures, characteristic IR absorption bands are expected for the C-H stretching of the alkyl/aryl groups, the strong C=O stretching of the ester functional groups, and the C-O stretching of the ether linkages within the ring.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (ester) | ~1750 |
| C-O (ether) | 1250-1000 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compound. For this compound (C₁₈H₁₆O₄), the expected exact mass would be calculated. Fragmentation patterns would likely involve cleavage of the benzyl groups and the dioxane ring.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Figure 2: Logical workflow for the synthesis and characterization process.
Conclusion
While direct experimental data on this compound is scarce, this technical guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogs. The provided protocols and comparative data tables are intended to serve as a valuable resource for researchers in materials science and drug discovery, enabling further investigation into the properties and potential applications of this promising compound. It is recommended that any synthesized product be thoroughly characterized using the techniques outlined to unequivocally confirm its structure and purity.
References
3,6-dibenzyl-1,4-dioxane-2,5-dione chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,6-dibenzyl-1,4-dioxane-2,5-dione
Introduction
This compound, also known as phenyllactide, is the cyclic diester derived from two molecules of phenyllactic acid. This monomer is of significant interest to researchers and drug development professionals for its role as a precursor to poly(phenyllactide) (PPLA). PPLA is a biodegradable and biocompatible polyester with potential applications in drug delivery systems, tissue engineering scaffolds, and other biomedical devices. The presence of the benzyl side chains offers a site for further functionalization, allowing for the tuning of the polymer's physical, chemical, and biological properties. This guide provides a comprehensive overview of the core chemical properties of this compound, including detailed experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
Comprehensive quantitative data for this compound is not extensively available in the public domain. The following tables summarize the known information and provide data for the structurally related and well-characterized 3,6-dimethyl-1,4-dioxane-2,5-dione (lactide) for comparative purposes.
General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Synonyms | Phenyllactide, Lactide of phenyllactic acid | [1] |
| Molecular Formula | C₁₈H₁₆O₄ | - |
| Molecular Weight | 296.32 g/mol | - |
| Appearance | White crystalline powder (presumed) | [2] |
Quantitative Physicochemical Data
| Property | This compound | 3,6-dimethyl-1,4-dioxane-2,5-dione (rac-Lactide) | Reference |
| Melting Point | Data not available | 116-119 °C | |
| Boiling Point | Data not available | 142 °C at 8 mmHg | |
| Solubility | Poor solubility | Soluble in chloroform and methanol; slightly soluble in benzene. | [1][2] |
Spectroscopic Data
| Spectroscopy | Expected Characteristic Peaks |
| ¹H NMR | Signals for benzylic protons (CH₂), methine protons (CH), and aromatic protons. |
| ¹³C NMR | Resonances for carbonyl carbons (C=O), methine carbons, benzylic carbons, and aromatic carbons. |
| Infrared (IR) | Strong C=O stretch (ester) around 1750 cm⁻¹, C-O stretches, and aromatic C-H and C=C bands. |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 296.32. |
Experimental Protocols
The synthesis of this compound typically involves the cyclization of phenyllactic acid. A common method is the thermal depolymerization of low molecular weight oligomers of phenyllactic acid.
Synthesis of this compound
Materials:
-
L-phenyllactic acid
-
Tin(II) octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Oligomerization:
-
In a round-bottom flask equipped with a mechanical stirrer and a distillation apparatus, add L-phenyllactic acid.
-
Heat the flask to 160°C under a slow stream of nitrogen gas to remove water.
-
After the initial water has been removed (as indicated by the cessation of distillation), cool the reaction mixture to 120°C.
-
Add a catalytic amount of tin(II) octoate (approximately 0.05 mol%).
-
Gradually reduce the pressure to approximately 50 mmHg and increase the temperature back to 160°C.
-
Continue the reaction for 4-6 hours to form low molecular weight oligomers, with continuous removal of water.
-
-
Depolymerization and Cyclization:
-
Increase the temperature of the oligomer mixture to 220-240°C and reduce the pressure to below 5 mmHg.
-
The cyclic dimer, this compound, will start to form and distill over.
-
Collect the crude product in a receiving flask cooled with ice.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot anhydrous toluene.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the crystals under vacuum to yield pure this compound.
-
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.
Workflow and Pathway Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
Solubility Profile of 3,6-dibenzyl-1,4-dioxane-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-dibenzyl-1,4-dioxane-2,5-dione. Due to the limited availability of direct experimental solubility data for this specific compound, this document leverages solubility data from the structurally related parent compound, 3,6-dimethyl-1,4-dioxane-2,5-dione (lactide), to provide a predictive analysis of its solubility in common laboratory solvents. Furthermore, a detailed, standardized experimental protocol for determining the solubility of crystalline organic solids is provided, alongside a visual workflow to guide researchers in obtaining precise and reproducible solubility data.
Introduction
This compound is a derivative of lactide, the cyclic dimer of lactic acid. The incorporation of two benzyl groups onto the dioxane-dione core significantly alters the molecule's polarity, size, and intermolecular interactions, thereby influencing its solubility profile. Understanding the solubility of this compound is critical for its application in various fields, including polymer chemistry and drug development, as it dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization.
Predicted Solubility Profile of this compound
The presence of the two large, non-polar benzyl groups is expected to dominate the solubility characteristics of this compound. This structural feature will likely lead to:
-
Increased solubility in non-polar and aromatic solvents: Solvents such as benzene, toluene, and other aromatic hydrocarbons are anticipated to be effective in dissolving the compound due to favorable van der Waals interactions between the benzyl groups and the solvent molecules. This is supported by the use of benzene as a solvent for the polymerization of a similar benzyl-ether substituted lactide monomer.
-
Moderate solubility in moderately polar aprotic solvents: Solvents like dichloromethane, chloroform, and tetrahydrofuran (THF) may also serve as suitable solvents, although the solubility might be less than in aromatic solvents.
-
Low solubility in polar aprotic and protic solvents: A significant decrease in solubility is expected in polar solvents such as acetone, ethyl acetate, acetonitrile, and especially in protic solvents like alcohols (methanol, ethanol) and water. The large hydrophobic nature of the benzyl groups will hinder effective solvation by these polar molecules.
Comparative Solubility Data of 3,6-dimethyl-1,4-dioxane-2,5-dione (Lactide)
To provide a quantitative reference, the following table summarizes the known solubility of 3,6-dimethyl-1,4-dioxane-2,5-dione (lactide) in various common solvents. This data can serve as a baseline for estimating the relative solubility of the dibenzyl derivative.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Acetone | 25 | High |
| Ethyl Acetate | 25 | High |
| Toluene | 25 | Moderate |
| Chloroform | 25 | High |
| Methanol | 25 | Moderate |
| Ethanol | 25 | Moderate |
| Isopropanol | 25 | Low |
| Water | 25 | Low (with hydrolysis) |
Note: "High," "Moderate," and "Low" are qualitative descriptors used in the absence of precise numerical values in some sources. The solubility of lactide in water is complicated by its hydrolysis to lactic acid.
Experimental Protocol for Solubility Determination: Gravimetric Shake-Flask Method
The following is a detailed methodology for the experimental determination of the solubility of a crystalline organic solid like this compound. The shake-flask method is considered the gold standard for obtaining equilibrium solubility data.
4.1. Materials and Equipment
-
This compound (crystalline solid)
-
Selected solvents (high purity grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled orbital shaker or water bath
-
Screw-cap vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to equilibrium in preliminary experiments by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to sediment.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
4.3. Data Calculation
The solubility can be calculated as follows:
-
Mass of the solute: (Mass of vial + dried solute) - (Mass of empty vial)
-
Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dried solute)
-
Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) * 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric shake-flask method for determining solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While direct experimental data on the solubility of this compound is currently lacking, a predictive assessment based on its chemical structure and comparison with its parent compound, lactide, suggests a preference for non-polar and aromatic solvents. For researchers and drug development professionals requiring precise quantitative data, the provided detailed gravimetric shake-flask method offers a robust and reliable approach for its determination. The successful application of this compound in future research and development will be greatly facilitated by the experimental validation of its solubility profile.
Preliminary Investigation of Poly(benzyl-lactide) Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the properties of poly(benzyl-lactide). Due to the limited availability of specific data for poly(benzyl-lactide) in peer-reviewed literature, this document presents a detailed experimental protocol for the synthesis of a closely related copolymer, poly(lactide-co-benzyl-ether-substituted-lactide), and provides baseline quantitative data for the well-characterized Poly(L-lactide) (PLLA) as a proxy. This approach offers valuable insights into the expected characteristics and potential applications of poly(benzyl-lactide) in fields such as drug delivery and tissue engineering.
Experimental Protocols
Synthesis of Polylactide Copolymer with Pendant Benzyloxy Groups
This protocol describes the synthesis of a polylactide copolymer containing pendant benzyloxy groups, which serves as a model for the synthesis of poly(benzyl-lactide). The method involves the ring-opening copolymerization of lactide with a benzyl-ether substituted monomer.
Materials:
-
Lactide (twice-recrystallized)
-
Benzyl-ether substituted co-monomer
-
Tin(II) octoate (SnOct₂) solution (0.8 M in benzene)
-
Benzene (anhydrous)
Procedure:
-
In a drybox, combine twice-recrystallized lactide (e.g., 3.8 g, 27 mmol), the benzyl-ether substituted comonomer (e.g., 0.50 g, 1.4 mmol), and a catalytic amount of SnOct₂ solution (e.g., 34 μL of a 0.8 M stock solution in benzene) in a reaction vessel containing anhydrous benzene (75 mL).
-
The reaction mixture is then freeze-dried overnight to remove the solvent.
-
The vessel is sealed under vacuum and heated to initiate the ring-opening polymerization. Reaction conditions (temperature and time) can be varied to control the molecular weight and copolymer composition.
-
After the polymerization is complete, the crude polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify the product.
-
The purified copolymer is collected by filtration and dried under vacuum to a constant weight.
Characterization:
-
The chemical structure and composition of the resulting copolymer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
-
The molecular weight and molecular weight distribution (polydispersity index, PDI) can be determined by Gel Permeation Chromatography (GPC).
-
Thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) can be analyzed using Differential Scanning Calorimetry (DSC).
Data Presentation
Due to the scarcity of specific quantitative data for poly(benzyl-lactide), the following tables summarize the typical properties of Poly(L-lactide) (PLLA), a widely studied and structurally similar polyester. These values should be considered as a baseline for estimating the properties of poly(benzyl-lactide). The introduction of the benzyl group is expected to influence these properties, likely increasing the glass transition temperature and altering the degradation rate and mechanical strength.
Table 1: Mechanical Properties of Poly(L-lactide) (PLLA)
| Property | Value |
| Young's Modulus (GPa) | 2.7–16[1] |
| Tensile Strength (MPa) | 60–70[2] |
| Flexural Strength (MPa) | up to 140 |
| Elongation at Break (%) | 2–10[1][2] |
Table 2: Thermal Properties of Poly(L-lactide) (PLLA)
| Property | Value (°C) |
| Glass Transition Temperature (Tg) | 60–65[1] |
| Melting Temperature (Tm) | 170–180[2] |
| Heat Deflection Temperature | approx. 60 (can be increased with additives)[1] |
Table 3: Degradation Properties of Poly(L-lactide) (PLLA)
| Property | Description |
| Degradation Mechanism | Primarily through hydrolysis of ester linkages.[3] The rate is influenced by factors such as temperature, pH, molecular weight, and crystallinity.[4][5] |
| In Vitro Degradation | Degradation is faster in water than in phosphate-buffered saline (PBS) at temperatures above Tg.[4] The degradation rate is significantly influenced by the degree of crystallinity.[4] |
| In Vivo Degradation | PLLA is biodegradable and biocompatible, with degradation products being metabolized by the body. |
| Autocatalysis | The carboxylic acid end groups of PLA and its oligomers can catalyze the hydrolysis, leading to an accelerated degradation rate.[3] |
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate common experimental workflows and logical relationships relevant to the application of functionalized polylactides like poly(benzyl-lactide).
Caption: Experimental workflow for the development of a functionalized poly(benzyl-lactide) scaffold for tissue engineering applications.
Caption: General workflow for the encapsulation of a hydrophobic drug in poly(benzyl-lactide) nanoparticles using an oil-in-water emulsion-solvent evaporation method.
References
An In-depth Technical Guide on the Molecular Structure of Dioxane-Diones: A Focus on Aryl-Substituted Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed overview of the molecular structure of 1,4-dioxane-2,5-diones, with a specific focus on aryl-substituted derivatives as models for dibenzyl-substituted compounds. Due to a lack of specific experimental data in the scientific literature for dibenzyl substituted dioxane-diones, this paper leverages crystallographic data from the closely related (S,S)-3,6-diphenyl-1,4-dioxane-2,5-dione to infer structural properties. The guide includes a summary of quantitative crystallographic data, detailed experimental protocols for synthesis and structural determination, and logical workflow diagrams to illustrate the processes involved.
Introduction
The 1,4-dioxane-2,5-dione ring system is a six-membered heterocyclic scaffold that serves as a fundamental building block in the synthesis of biodegradable polyesters, such as poly(glycolic acid) and poly(lactic acid). The stereochemistry and conformation of substituents on this ring are critical in determining the physical properties and biological activity of its derivatives. While a variety of alkyl-substituted dioxane-diones have been extensively studied, structural data on larger, flexible substituents like benzyl groups are less common. This guide addresses the molecular structure of this class of compounds, using the crystallographically characterized 3,6-diphenyl-1,4-dioxane-2,5-dione as a primary reference.
Molecular Structure and Conformation
The core of a substituted 1,4-dioxane-2,5-dione consists of a six-membered ring containing two ester linkages. The conformation of this ring is typically a non-planar, twist-boat or skew-boat form, as opposed to a chair conformation often seen in cyclohexanes. This is due to the planar nature of the ester groups.
Crystal Structure of (S,S)-3,6-Diphenyl-1,4-dioxane-2,5-dione
The X-ray crystal structure of (S,S)-3,6-diphenyl-1,4-dioxane-2,5-dione provides the most relevant experimental insight into the likely structure of a dibenzyl derivative. The study by Lynch et al. revealed key structural parameters and the conformation of the molecule in the solid state.[1]
Data Presentation: Crystallographic Data
The following table summarizes the key crystallographic and structural parameters for (S,S)-3,6-diphenyl-1,4-dioxane-2,5-dione, which serves as a proxy for dibenzyl-substituted analogues.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₂O₄ |
| Molecular Weight | 268.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.103 (3) |
| b (Å) | 9.272 (6) |
| c (Å) | 26.50 (3) |
| V (ų) | 1254 (2) |
| Z | 4 |
| Dₓ (g cm⁻³) | 1.42 |
| Temperature (K) | 198 |
| Ring Conformation | Skew Boat |
Data sourced from Lynch et al. (1990).[1]
The analysis of the crystal structure indicates that the 1,4-dioxane-2,5-dione ring adopts a skew boat conformation.[1] In this arrangement, the two phenyl groups are positioned in pseudo-axial and pseudo-equatorial orientations, minimizing steric hindrance. It is plausible that the more flexible benzyl groups in a dibenzyl derivative would adopt similar positions.
Experimental Protocols
This section details the methodologies for the synthesis and structural characterization of aryl-substituted dioxane-diones.
Synthesis Protocol: Dimerization of α-Hydroxycarboxylic Acids
A common route for the synthesis of 3,6-disubstituted-1,4-dioxane-2,5-diones is the acid-catalyzed condensation and cyclization of the corresponding α-hydroxycarboxylic acid. The synthesis of 3,6-diphenyl-1,4-dioxane-2,5-dione from mandelic acid is a representative example.
Materials:
-
Mandelic acid
-
p-Toluenesulfonic acid (catalytic amount)
-
Benzene (or Toluene)
-
Dean-Stark apparatus
Procedure:
-
A solution of mandelic acid in benzene is prepared in a round-bottom flask.
-
A catalytic amount of p-toluenesulfonic acid is added to the solution.
-
The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
The mixture is heated to reflux, and water is removed azeotropically.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate), to yield the 3,6-diphenyl-1,4-dioxane-2,5-dione.[2]
Structural Elucidation Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of a crystalline compound.
Procedure:
-
Crystal Growth: High-quality single crystals of the synthesized compound are grown. This is often achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 198 K) to reduce thermal motion of the atoms.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data, typically using a least-squares method, to optimize the atomic coordinates and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.[1]
Visualization of Methodologies
The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis and structural analysis of substituted dioxane-diones.
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for 3,6-disubstituted-1,4-dioxane-2,5-diones.
Diagram 2: Structural Elucidation Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
While direct experimental data for the molecular structure of dibenzyl substituted dioxane-diones remains elusive in the surveyed literature, the analysis of the closely related 3,6-diphenyl-1,4-dioxane-2,5-dione provides valuable insights. The dioxane-dione ring is expected to adopt a skew boat conformation to accommodate bulky substituents. The protocols for synthesis via acid-catalyzed dimerization and for structural elucidation by X-ray crystallography are well-established and applicable to this class of compounds. Further research involving the synthesis and crystallographic analysis of true dibenzyl derivatives is necessary to confirm these structural predictions and to fully understand the conformational dynamics introduced by the flexible benzyl side chains.
References
Spectroscopic and Synthetic Profile of Dioxane-2,5-diones: A Technical Guide
Disclaimer: Extensive searches for spectroscopic and synthetic data specifically for 3,6-dibenzyl-1,4-dioxane-2,5-dione did not yield specific experimental results within publicly accessible databases and scientific literature. This guide will therefore provide a comprehensive overview of a closely related and well-characterized analogue, cis-3,6-dimethyl-1,4-dioxane-2,5-dione (also known as L-lactide when in the (3S,6S) configuration), to serve as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presented are foundational to the characterization of this class of compounds.
Introduction
1,4-Dioxane-2,5-diones are a class of cyclic esters, or dilactones, that are pivotal building blocks in the synthesis of biodegradable polymers, particularly polylactides (PLAs). The substituents at the 3 and 6 positions of the dioxane ring dictate the physical and chemical properties of the resulting polymers. While data for the dibenzyl derivative is scarce, the dimethyl analogue has been extensively studied, providing a solid framework for understanding the spectroscopic and synthetic characteristics of this heterocyclic system.
Spectroscopic Data for cis-3,6-Dimethyl-1,4-dioxane-2,5-dione
The following tables summarize the key spectroscopic data for the characterization of cis-3,6-dimethyl-1,4-dioxane-2,5-dione.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.04 | Quartet | 7.1 | CH -CH₃ |
| 1.68 | Doublet | 7.1 | CH-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0 ppm
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 169.7 | C =O (Ester carbonyl) |
| 72.5 | C H-CH₃ |
| 16.6 | CH-C H₃ |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 2995, 2947 | C-H stretch (aliphatic) |
| 1755 | C=O stretch (ester, strong) |
| 1260, 1130, 1090 | C-O stretch (ester) |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 144.04 | [M]⁺ (Molecular Ion) |
| 88 | [M - C₂H₄O₂]⁺ |
| 73 | [M - C₃H₃O₃]⁺ |
| 45 | [COOH]⁺ |
Method: Electron Ionization (EI)
Experimental Protocols
The synthesis of 1,4-dioxane-2,5-diones typically involves the cyclization of α-hydroxy acids. The following is a general and widely cited protocol for the synthesis of cis-3,6-dimethyl-1,4-dioxane-2,5-dione from lactic acid.
Synthesis of cis-3,6-Dimethyl-1,4-dioxane-2,5-dione (L-Lactide)
Materials:
-
L-Lactic acid (88% aqueous solution)
-
Tin(II) octoate (catalyst)
-
Toluene
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Oligomerization: An aqueous solution of L-lactic acid is heated under reduced pressure to remove water and form a low molecular weight oligomer. This is typically carried out at temperatures ranging from 130°C to 180°C for several hours.
-
Depolymerization and Cyclization: The resulting lactic acid oligomer is then heated to a higher temperature (200-230°C) under vacuum in the presence of a catalyst, such as tin(II) octoate. The cyclic dimer, L-lactide, is formed and distills from the reaction mixture.
-
Purification: The crude L-lactide is collected and purified by recrystallization from a suitable solvent system, commonly toluene or a mixture of ethyl acetate and hexane. The purified crystals are dried under vacuum.
Characterization: The purified product is characterized by melting point determination and the spectroscopic methods outlined in Tables 1-4 to confirm its identity and purity.
Workflow and Pathway Diagrams
The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis and characterization of 1,4-dioxane-2,5-diones.
Caption: Experimental workflow for the synthesis and characterization of 1,4-dioxane-2,5-diones.
Caption: General reaction pathway for the formation of 1,4-dioxane-2,5-diones from α-hydroxy acids.
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 3,6-dibenzyl-1,4-dioxane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of 3,6-dibenzyl-1,4-dioxane-2,5-dione, a monomer that yields poly(phenylalanine-co-lactic acid) or a related polyester. This polymer is of significant interest for biomedical applications, particularly in drug delivery, owing to its expected biodegradability and biocompatibility. The presence of the benzyl side chains offers opportunities for tuning the polymer's physical properties and for potential drug interactions.
While direct literature on the polymerization of this compound is limited, the protocols and data presented herein are based on established procedures for analogous 1,4-dioxane-2,5-diones, such as mandelide (3,6-diphenyl-1,4-dioxane-2,5-dione) and lactide (3,6-dimethyl-1,4-dioxane-2,5-dione).[1][2][3][4][5]
Overview and Potential Applications
The ring-opening polymerization of this compound results in a polyester with repeating units derived from 3-phenyllactic acid. This polymer, an analogue of poly(lactic acid) (PLA) and poly(mandelic acid) (PMA), is expected to exhibit properties that make it a promising candidate for various biomedical applications.
Potential Applications:
-
Drug Delivery Systems: The hydrophobic nature of the benzyl groups can be exploited for the encapsulation of poorly water-soluble drugs. The polymer can be formulated into nanoparticles, microparticles, or implants for controlled and sustained drug release.[6]
-
Tissue Engineering Scaffolds: The polymer's biocompatibility and biodegradability make it a potential material for fabricating scaffolds that support cell growth and tissue regeneration.
-
Biodegradable Packaging: As a biodegradable alternative to conventional plastics, this polymer could find use in specialized packaging applications.[6]
Experimental Protocols
A detailed experimental workflow for the synthesis and characterization of poly(this compound) is presented below.
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Monomer Synthesis: this compound
The synthesis of the monomer can be adapted from the procedures for preparing similar cyclic diesters. A common method involves the dimerization of the corresponding α-hydroxy acid, in this case, 3-phenyllactic acid.
Materials:
-
(L)- or (D/L)-3-Phenyllactic acid
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or another suitable catalyst
-
Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A mixture of 3-phenyllactic acid and a catalytic amount of Sn(Oct)₂ (e.g., 0.1 mol%) in toluene is refluxed with a Dean-Stark trap to remove water.
-
After the theoretical amount of water is collected, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate or toluene) to yield the this compound monomer.
-
The purified monomer should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Ring-Opening Polymerization (ROP)
The ROP of this compound can be carried out using either bulk or solution polymerization methods with various catalysts. Organocatalysts and metal-based catalysts are commonly employed for the ROP of lactones.[7][8][9]
2.2.1. Protocol 1: Organocatalyzed ROP
This protocol utilizes 4-dimethylaminopyridine (DMAP) as an organocatalyst, which is known to promote the ROP of related cyclic esters under mild conditions.[7][8][9]
Materials:
-
This compound (monomer)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Benzyl alcohol (initiator)
-
Anhydrous dichloromethane (DCM) or toluene (solvent)
-
Methanol (for precipitation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer and benzyl alcohol in the chosen solvent.
-
In a separate vial, dissolve DMAP in the solvent.
-
Add the DMAP solution to the monomer solution with stirring.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GPC.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of acetic acid.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
2.2.2. Protocol 2: Metal-Catalyzed Bulk ROP
This protocol uses a common metal catalyst, tin(II) 2-ethylhexanoate (Sn(Oct)₂), for bulk polymerization at elevated temperatures.
Materials:
-
This compound (monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator, optional for controlling molecular weight)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, add the monomer and Sn(Oct)₂ (and benzyl alcohol if used).
-
Heat the mixture to a temperature above the monomer's melting point (e.g., 130-160 °C) with stirring.
-
Continue the polymerization for the desired time (e.g., 2-24 hours). The viscosity of the mixture will increase as the polymerization progresses.
-
After cooling to room temperature, dissolve the crude polymer in a suitable solvent (e.g., chloroform or DCM).
-
Precipitate the polymer in cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Data Presentation
The following tables summarize the expected data from the polymerization and characterization of poly(this compound), based on analogous polymer systems.
Table 1: Polymerization Conditions and Results
| Catalyst | Monomer:Initiator:Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |
| DMAP | 100:1:1 | DCM | 30 | 24 | >90 | 15,000 - 25,000 | 1.1 - 1.3 |
| Sn(Oct)₂ | 200:1:0.1 | Bulk | 140 | 6 | >95 | 20,000 - 40,000 | 1.3 - 1.6 |
Note: These are hypothetical values based on similar polymerizations and should be determined experimentally.
Table 2: Thermal Properties of the Resulting Polymer
| Property | Expected Value | Analytical Method |
| Glass Transition Temperature (Tg) | 90 - 120 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 250 °C | Thermogravimetric Analysis (TGA) |
Note: The Tg is expected to be higher than that of amorphous PLA due to the bulky benzyl side groups, similar to what is observed for poly(mandelic acid).[2][5]
Signaling Pathways and Drug Delivery Mechanism
While the polymer itself does not directly participate in signaling pathways, its application in drug delivery is predicated on its ability to release therapeutic agents that can modulate cellular signaling. For instance, if used to deliver a kinase inhibitor for cancer therapy, the polymer's degradation and drug release profile would influence the drug's ability to inhibit its target kinase and downstream signaling pathways.
References
- 1. Ring-Opening Polymerization of a New Diester Cyclic Dimer of Mandelic and Glycolic Acid: An Efficient Synthesis Method for Derivatives of Amorphous Polyglycolide with High Tg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and self-assembly of dendritic–linear block copolymers containing poly(mandelic acid) with discrete molecular weights and stereochemical structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organo-catalyzed ring opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Poly(3,6-dibenzyl-1,4-dioxane-2,5-dione)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of poly(3,6-dibenzyl-1,4-dioxane-2,5-dione), a polyester also known as poly(phenyllactide). The synthesis is a two-stage process involving the initial preparation of the monomer, this compound (phenyllactide), from L-phenyllactic acid, followed by the ring-opening polymerization of the purified monomer. This polymer is of interest for various biomedical applications owing to its biodegradability and the potential for modification of its physical properties.
I. Overview of the Synthesis Pathway
The synthesis of poly(this compound) is accomplished through two primary experimental stages:
-
Monomer Synthesis: The cyclic diester monomer, this compound, is synthesized from L-phenyllactic acid. This can be achieved through methods such as solution-phase condensation or thermal cracking of low molecular weight oligomers.[1][2]
-
Ring-Opening Polymerization (ROP): The purified monomer undergoes ring-opening polymerization to yield the final polymer. Melt polymerization using a catalyst such as tin(II) octoate (Sn(Oct)2) with an initiator like tert-butylbenzyl alcohol is an effective method to obtain high molecular weight polymers.[1][2]
II. Experimental Protocols
A. Synthesis of this compound (Phenyllactide Monomer)
Two primary methods for the synthesis of the phenyllactide monomer are solution-phase condensation and thermal cracking of oligomers.[1][2] The solution-phase condensation method is detailed below.
Materials:
-
L-Phenyllactic acid
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Dissolve L-phenyllactic acid in toluene to create a dilute solution.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Reflux the mixture with continuous removal of water, for example, using a Dean-Stark apparatus.
-
The reaction is typically slow and may require extended reaction times (e.g., up to one week) to achieve high conversion.
-
Upon completion, the reaction mixture will contain the cyclic dimer (phenyllactide) and some linear oligomers.
-
The crude product should be purified, for instance, by recrystallization from a suitable solvent to isolate the phenyllactide monomer.
B. Ring-Opening Polymerization of this compound
Melt polymerization is a suitable method for obtaining high molecular weight poly(phenyllactide).[1][2]
Materials:
-
Purified this compound (phenyllactide)
-
Tin(II) octoate (Sn(Oct)2)
-
tert-Butylbenzyl alcohol (BBA)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the purified phenyllactide monomer.
-
Add the initiator, tert-butylbenzyl alcohol, and the catalyst, tin(II) octoate. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.
-
Heat the reaction mixture to 180 °C to initiate melt polymerization.
-
Maintain the reaction at this temperature with stirring for a sufficient duration to ensure high conversion of the monomer to the polymer.
-
After the polymerization is complete, the resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., methanol) to purify it from any unreacted monomer and catalyst residues.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
III. Data Presentation
The following tables summarize the key characteristics and synthesis parameters for poly(this compound).
Table 1: Polymerization Conditions and Physical Properties
| Parameter | Value | Reference |
| Polymerization Method | Melt Polymerization | [1][2] |
| Catalyst | Tin(II) octoate (Sn(Oct)2) | [1][2] |
| Initiator | tert-Butylbenzyl alcohol | [1][2] |
| Temperature | 180 °C | [1][2] |
| Glass Transition Temperature (Tg) | 50 °C | [1][2] |
| Decomposition Temperature | 320 °C (degrades to monomer) | [1][2] |
Table 2: Hydrolytic Degradation Data
| Parameter | Condition | Observation | Reference |
| Degradation Medium | pH 7.4 buffer | - | [1][2] |
| Temperature | 55 °C | Degrades at ~1/5 the rate of rac-polylactide | [1][2] |
IV. Characterization
The synthesized poly(this compound) is typically amorphous, which can be attributed to the epimerization of approximately 10% of the stereocenters during the polymerization process.[2] Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomer and the resulting polymer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and assess the thermal properties of the polymer.
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature of the polymer.
V. Logical Relationship of Synthesis and Characterization
The following diagram illustrates the logical flow from starting materials to the final characterized polymer.
References
Application Notes & Protocols: Poly(benzyl-lactide) in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and use of polylactides functionalized with benzyl groups for drug delivery applications. Detailed protocols for polymer synthesis, nanoparticle formulation, and in vitro drug release studies are included to guide researchers in this field.
Application Notes
Introduction to Benzyl-Functionalized Polylactides
Poly(lactic acid) (PLA) and its copolymers are among the most widely used biodegradable and biocompatible polyesters for biomedical applications, including drug delivery.[1][2] Functionalization of the PLA backbone allows for the tuning of its physicochemical properties to enhance drug loading, control release kinetics, and introduce sites for further modification.[3][4]
Incorporating benzyl groups into the polylactide structure creates a polymer, herein referred to as poly(benzyl-lactide) or benzyl-functionalized polylactide, with distinct characteristics. The pendant benzyl groups increase the polymer's hydrophobicity and provide opportunities for π-π stacking interactions with aromatic drug molecules. This can lead to improved encapsulation efficiency and more controlled release profiles for specific therapeutic agents.[4] Furthermore, the benzyl group can serve as a protective group for a hydroxyl or carboxyl functional group, which can be debenzylated post-polymerization to allow for the attachment of targeting ligands or other molecules.[3]
It is important to distinguish the polyester poly(benzyl-lactide) from poly(β-benzyl L-aspartate) , a polypeptide that is also commonly abbreviated as PBLA in scientific literature. This document focuses exclusively on the polyester derived from lactide monomers.
Key Advantages for Drug Delivery
-
Enhanced Hydrophobicity : The aromatic benzyl side chains increase the hydrophobicity of the polymer matrix, making it highly suitable for encapsulating poorly water-soluble drugs.
-
π-π Stacking Interactions : The phenyl rings of the benzyl groups can interact with aromatic drugs, potentially increasing drug loading capacity and modulating the release rate.[4]
-
Tunable Properties : By copolymerizing benzyl-functionalized lactide monomers with standard lactide, the polymer's thermal properties, degradation rate, and drug release kinetics can be precisely controlled.[3]
-
Versatile Precursor : The benzyl group can act as a protecting group for pendant hydroxyl or carboxyl groups, which, after deprotection, can be used to covalently attach targeting moieties, imaging agents, or other functional molecules.[3]
Applications in Drug Formulation
Benzyl-functionalized polylactides are primarily used to formulate nanoparticles for the controlled delivery of hydrophobic drugs. Common formulation techniques include emulsion-solvent evaporation and nanoprecipitation, which yield particles in the sub-micron range suitable for intravenous administration.[5][6] These systems are designed to improve drug bioavailability, prolong circulation time, and reduce systemic toxicity.
Quantitative Data Summary
The following table summarizes representative physicochemical and drug release properties of nanoparticles formulated from functionalized polylactides. Note that properties are highly dependent on the specific polymer composition, formulation method, and drug used.
| Parameter | Typical Value Range | Method of Analysis | Reference |
| Nanoparticle Size | 50 - 250 nm | Dynamic Light Scattering (DLS) | [6] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [7] |
| Drug Loading Content (DLC) | 1% - 15% (w/w) | HPLC / UV-Vis Spectroscopy | [4] |
| Encapsulation Efficiency (EE) | 40% - 90% | HPLC / UV-Vis Spectroscopy | [7] |
| Initial Burst Release (2h) | 10% - 30% | Dialysis Method | [4] |
| Cumulative Release (72h) | 50% - 80% | Dialysis Method | [4] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl-Functionalized Polylactide
This protocol describes the ring-opening copolymerization of L-lactide with a benzyl-substituted lactide monomer to produce a polylactide copolymer with pendant benzyloxy groups, adapted from methodologies for functionalized polyesters.[3] The monomer, 3-benzyloxymethyl-3-methyl-1,4-dioxane-2,5-dione, serves as the source of the benzyl functionality.
Materials:
-
L-lactide
-
3-benzyloxymethyl-3-methyl-1,4-dioxane-2,5-dione (functional comonomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator)[8]
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask and standard glassware
-
Vacuum line and argon supply
Procedure:
-
Monomer Preparation : In a drybox, add L-lactide (e.g., 4.0 g) and the benzyl-functionalized comonomer (e.g., 0.5 g, ratio can be varied to control functionalization degree) to a Schlenk flask equipped with a magnetic stir bar.
-
Initiator and Catalyst Addition : Add anhydrous toluene (e.g., 50 mL) to dissolve the monomers. In a separate vial, prepare a stock solution of the Sn(Oct)₂ catalyst and benzyl alcohol initiator in toluene. Add the required amount of initiator and catalyst solution to the monomer solution via syringe. A typical monomer-to-initiator ratio is 100:1 to 400:1.[8]
-
Polymerization : Seal the flask, remove it from the drybox, and connect it to a Schlenk line. Heat the reaction mixture in an oil bath at 130-140 °C for 12-24 hours under an argon atmosphere.[3]
-
Purification : After cooling to room temperature, dissolve the viscous polymer solution in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Isolation : Collect the white, fibrous polymer precipitate by filtration.
-
Drying : Dry the polymer under vacuum at 40 °C for at least 24 hours to remove residual solvents.
-
Characterization : Characterize the resulting copolymer's structure, molecular weight, and composition using ¹H NMR, GPC, and DSC.
Diagram 1: Synthesis of Benzyl-Functionalized Polylactide
Caption: Workflow for the synthesis of a benzyl-functionalized polylactide copolymer.
Protocol 2: Preparation of Drug-Loaded Nanoparticles via Emulsion-Solvent Evaporation
This protocol describes a common method for formulating nanoparticles from hydrophobic polymers like benzyl-functionalized polylactide to encapsulate a model hydrophobic drug.[6]
Materials:
-
Benzyl-functionalized polylactide (from Protocol 1)
-
Model hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation : Dissolve 50 mg of the benzyl-functionalized polylactide and 5 mg of the hydrophobic drug in 2 mL of DCM. This is the oil (O) phase.
-
Aqueous Phase Preparation : Prepare 10 mL of a 2% (w/v) PVA solution in deionized water. This is the water (W) phase.
-
Emulsification : Add the organic phase dropwise to the aqueous phase while emulsifying using a probe sonicator (e.g., 100 W power, 40% amplitude) for 3 minutes in an ice bath. This creates an oil-in-water (O/W) emulsion.[3]
-
Solvent Evaporation : Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection : Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at 15,000 x g for 20 minutes at 4 °C.
-
Washing : Discard the supernatant, which contains residual PVA and unencapsulated drug. Resuspend the nanoparticle pellet in deionized water using vortexing and sonication. Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities.
-
Final Product : After the final wash, resuspend the nanoparticle pellet in a suitable medium (e.g., water or PBS for immediate use) or freeze-dry for long-term storage.
Diagram 2: Nanoparticle Preparation via Emulsion-Solvent Evaporation
Caption: Workflow for preparing drug-loaded nanoparticles by emulsion-evaporation.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a standard dialysis method to determine the release kinetics of an encapsulated drug from the nanoparticles in a physiologically relevant buffer.
Materials:
-
Drug-loaded nanoparticle suspension (from Protocol 2)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing or cassette (with appropriate Molecular Weight Cut-Off, e.g., 10 kDa)
-
Shaking incubator or water bath set to 37 °C
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation : Lyophilize a sample of the drug-loaded nanoparticle suspension to determine the exact weight and calculate the total amount of encapsulated drug based on prior drug loading analysis.
-
Dialysis Setup : Re-suspend a known amount of nanoparticles (e.g., equivalent to 1 mg of drug) in 1 mL of PBS (pH 7.4). Place this suspension inside a dialysis bag/cassette.
-
Release Study : Place the sealed dialysis bag into a larger container with 50 mL of fresh PBS (pH 7.4). This represents the release medium.
-
Incubation : Place the entire setup in a shaking incubator at 37 °C with gentle agitation (e.g., 100 rpm).
-
Sampling : At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the outer container. Immediately replace it with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification : Analyze the amount of drug in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis : Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially encapsulated in the nanoparticles. Plot the cumulative release (%) versus time.
Diagram 3: In Vitro Drug Release Study Workflow
Caption: Logical workflow for conducting an in vitro drug release study.
References
- 1. Poly (Lactic Acid)Nanofibres as Drug Delivery Systems: Opportunities and Challenges [nanomedicine-rj.com]
- 2. ミニエマルション重合法によるポリエステルを基盤とした生分解性ナノ粒子の合成 [sigmaaldrich.com]
- 3. Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation and release behavior of hydrophobic drug in functionalized poly(D,L-lactide)-block-poly(ethylene oxide) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. Novel surfactant for preparation of poly(L-lactic acid) nanoparticles with controllable release profile and cytocompatibility for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Biodegradable Polymers from 3,6-dibenzyl-1,4-dioxane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-dibenzyl-1,4-dioxane-2,5-dione, also known as phenyllactide, is a cyclic ester monomer that serves as a precursor for the synthesis of poly(phenyllactide), a biodegradable polyester with potential applications in the biomedical field. The presence of benzyl groups on the polymer backbone imparts unique properties, such as altered hydrophobicity and degradation kinetics compared to its well-known counterpart, polylactide (PLA). These characteristics make it a promising candidate for controlled drug delivery systems and tissue engineering scaffolds. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of polymers derived from this compound.
Chemical Structure and Polymerization
The fundamental process for generating poly(phenyllactide) involves the ring-opening polymerization (ROP) of the this compound monomer. This process is typically catalyzed and can be initiated to produce polymers of varying molecular weights.
Caption: Ring-opening polymerization of this compound.
Data Presentation: Polymer Properties
The properties of poly(phenyllactide) are influenced by the synthetic conditions. The following tables summarize key quantitative data obtained from the literature.
Table 1: Thermal and Degradation Properties of Poly(phenyllactide)
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 50 °C | [1][2] |
| Decomposition Temperature | 320 °C (degrades to monomer) | [1][2] |
| Hydrolytic Degradation Rate (pH 7.4, 55 °C) | ~1/5 the rate of rac-polylactide | [1][2] |
| Crystallinity | Amorphous (due to ~10% epimerization during polymerization) | [1][2] |
Table 2: Molecular Weight and Polydispersity of Poly(phenyllactide) from Melt Polymerization
| Catalyst/Initiator System | Monomer:Initiator Ratio | Polymerization Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| Sn(Oct)₂ / tert-butylbenzyl alcohol | 100:1 | 24 | > 20,000 | 1.5 - 2.0 | High | [1] |
| Sn(Oct)₂ / tert-butylbenzyl alcohol | 200:1 | 48 | > 30,000 | 1.6 - 2.2 | High | [1] |
| Al(OiPr)₃ | 100:1 | 24 | ~8,000 | 1.3 - 1.6 | Moderate | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Phenyllactide)
This protocol describes the synthesis of the monomer from L-phenyllactic acid.
Materials:
-
L-phenyllactic acid
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark trap
-
Standard glassware for reflux
Procedure:
-
Dissolve L-phenyllactic acid in toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser. To favor dimerization, a dilute solution is recommended.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux. The water generated during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reflux for an extended period (can be up to one week) until the theoretical amount of water is collected, indicating the reaction is near completion.[3]
-
After cooling, the reaction mixture will contain the cyclic dimer (phenyllactide) and some linear oligomers.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography to isolate the pure this compound.
Protocol 2: Ring-Opening Polymerization of this compound
This protocol details the melt polymerization of the monomer to yield high molecular weight poly(phenyllactide).[1][2]
Materials:
-
This compound (phenyllactide)
-
Stannous octoate (Sn(Oct)₂)
-
tert-butylbenzyl alcohol (initiator)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
High-vacuum line
-
Methanol (for precipitation)
Procedure:
-
In a clean, dry Schlenk flask, add the desired amount of this compound.
-
Add the calculated amounts of stannous octoate catalyst and tert-butylbenzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight.
-
Seal the flask and connect it to a high-vacuum line. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen- and moisture-free environment.
-
Under a positive pressure of inert gas, heat the flask to 180 °C in an oil bath to melt the monomer and initiate polymerization.
-
Maintain the reaction at this temperature with stirring for the desired duration (e.g., 24-48 hours). Longer reaction times generally lead to higher molecular weights.
-
After the specified time, remove the flask from the heat and allow it to cool to room temperature. The resulting polymer will be a solid.
-
Dissolve the polymer in a suitable solvent, such as chloroform or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 3: Characterization of Poly(phenyllactide)
1. Molecular Weight and Polydispersity Index (PDI):
-
Technique: Gel Permeation Chromatography (GPC).
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns are suitable.
-
Mobile Phase: Tetrahydrofuran (THF) or chloroform can be used as the eluent.
-
Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.
-
Sample Preparation: Dissolve a small amount of the dried polymer in the mobile phase and filter through a 0.45 µm syringe filter before injection.
2. Thermal Properties:
-
Technique: Differential Scanning Calorimetry (DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition (e.g., -20 °C).
-
Perform a second heating scan at the same rate to determine the glass transition temperature (Tg).
-
3. Hydrolytic Degradation Study:
-
Procedure:
-
Prepare thin films or small samples of the polymer with known initial weight (W₀).
-
Immerse the samples in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Incubate the samples at a constant temperature (e.g., 37 °C or 55 °C).
-
At predetermined time intervals, remove the samples, rinse with deionized water, and dry under vacuum to a constant weight (Wt).
-
The mass loss can be calculated as: Mass Loss (%) = [(W₀ - Wt) / W₀] x 100.
-
The degradation can also be monitored by tracking the decrease in molecular weight over time using GPC.
-
Applications in Biodegradable Polymers
The unique properties of poly(phenyllactide) make it a material of interest for various biomedical applications, drawing parallels from the extensive research on PLA and its copolymers.[4][5]
Drug Delivery
The benzyl groups increase the hydrophobicity of the polymer compared to PLA, which can be advantageous for the encapsulation and controlled release of hydrophobic drugs. The slower degradation rate allows for longer-term drug delivery profiles.
Caption: Workflow for developing poly(phenyllactide) nanoparticles for drug delivery.
Tissue Engineering
Poly(phenyllactide) can be fabricated into porous scaffolds to support cell growth and tissue regeneration. The mechanical properties and degradation profile can be tailored for specific tissue engineering applications.[6]
Caption: Workflow for fabricating and evaluating poly(phenyllactide) scaffolds.
Signaling Pathways in Biocompatibility
While specific signaling pathway studies for poly(phenyllactide) are not yet widely available, it is anticipated that its degradation products and surface properties will interact with cells in a manner similar to other biocompatible polyesters. The general biocompatibility pathway involves the material's interaction with the extracellular matrix (ECM) and subsequent cell signaling.
Caption: Hypothesized signaling pathway for cell interaction with poly(phenyllactide) scaffolds.
Conclusion
Poly(phenyllactide), derived from this compound, presents a versatile platform for the development of novel biodegradable polymers. Its distinct properties, including increased hydrophobicity and a slower degradation rate compared to PLA, offer unique advantages for applications in controlled drug delivery and tissue engineering. The protocols and data provided herein serve as a comprehensive resource for researchers and professionals seeking to explore the potential of this promising biomaterial. Further research into the in vivo behavior and specific applications of poly(phenyllactide) is warranted to fully realize its clinical and therapeutic potential.
References
Application Notes and Protocols for Melt Polymerization of Functionalized Lactides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of polylactide (PLA) is a critical area of research for expanding its applications in drug delivery, tissue engineering, and advanced materials. Incorporating functional groups along the polymer backbone allows for the attachment of therapeutic agents, targeting moieties, and the tuning of physicochemical properties. Melt polymerization is an attractive, solvent-free method for the synthesis of these functionalized polylactides. This document provides detailed application notes and experimental protocols for the melt polymerization of lactides functionalized with various pendant groups.
Key Polymerization Techniques
The primary method for producing high molecular weight polylactides is the Ring-Opening Polymerization (ROP) of lactide, a cyclic dimer of lactic acid. When performed without solvent at temperatures above the melting point of the monomer and resulting polymer, this process is referred to as melt or bulk polymerization. This technique is industrially relevant due to its efficiency and the absence of solvent removal steps.[1]
The introduction of functional groups can be achieved through two main strategies:
-
Homopolymerization of Functionalized Lactide Monomers: Lactide monomers bearing pendant functional groups (which are often protected) are synthesized and then polymerized. This approach allows for a high density of functional groups along the polymer chain.
-
Copolymerization of Lactide with Functional Monomers: Lactide is copolymerized with other cyclic monomers that contain the desired functionality. This method allows for control over the density and distribution of functional groups.
A variety of catalysts can be employed for melt ROP, with tin(II) 2-ethylhexanoate (stannous octoate, Sn(Oct)₂) being the most common due to its high activity and solubility in molten lactide.[2] However, concerns about tin toxicity in biomedical applications have led to the investigation of other metal-based catalysts (e.g., zinc, aluminum, nickel complexes) and organocatalysts.[1][3][4]
Data Presentation: Quantitative Analysis of Melt Polymerization
The following tables summarize quantitative data from various studies on the melt polymerization of functionalized lactides, providing a comparative overview of different catalysts and functional groups.
Table 1: Melt Homopolymerization of Amino Acid-Functionalized Lactides Catalyzed by Sn(Oct)₂
| Monomer (Functional Group) | Monomer:Catalyst Ratio | Temp. (°C) | Time (h) | Mn (kDa) | PDI | Ref. |
| 1 (Protected Serine - Hydroxyl) | 500:1 | 130 | 24 | 10.5 | 1.3 | [2] |
| 2 (Protected Lysine - Amine) | 500:1 | 130 | 24 | 14.2 | 1.4 | [2] |
| 3 (Protected Glutamic Acid - Carboxyl) | 500:1 | 130 | 24 | 12.8 | 1.2 | [2] |
Data synthesized from Weck, et al.[2]
Table 2: Melt Copolymerization of L-Lactide with Functional Cyclic Carbonates
| Comonomer (Functional Group) | Catalyst | Monomer:Catalyst Ratio | Temp. (°C) | Time (h) | Mn (kDa) | PDI | Ref. |
| MTC-Bz (Protected Carboxyl) | Zn[(acac)(L)H₂O] | 600:1 | 120 | 24 | 25.4 | 1.6 | [5] |
| MTC-COOH (Carboxyl) | Zn[(acac)(L)H₂O] | 600:1 | 120 | 6 | 21.7 | 1.5 | [5] |
Data from Sobczak, et al.[5]
Table 3: Comparison of Catalysts for Melt Polymerization of D-Lactide
| Catalyst | Monomer:Catalyst Ratio | Temp. (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI | Ref. |
| Sn(Oct)₂ | 1000:1 | 200 | 2 | 99.17 | 384.9 | 1.89 | [6] |
| Al(OⁱPr)₃ | 1000:1 | 200 | 2 | 94.46 | 78.6 | 1.75 | [6] |
| La(OⁱPr)₃ | 1000:1 | 200 | 2 | 91.23 | 65.3 | 1.68 | [6] |
| Y(OⁱPr)₃O | 1000:1 | 200 | 2 | 37.09 | 25.1 | 1.19 | [6] |
Data from Purnama, et al.[6]
Experimental Protocols
Protocol 1: General Procedure for Melt Homopolymerization of Amino Acid-Functionalized Lactides using Sn(Oct)₂
This protocol is adapted from the work of Weck and coworkers.[2]
Materials:
-
Functionalized lactide monomer (e.g., derived from protected serine, lysine, or glutamic acid)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Anhydrous toluene
-
Methylene chloride (CH₂Cl₂)
-
Methanol (MeOH), ice-cold
-
Schlenk flask or polymerization tube
-
Magnetic stir bar
-
Vacuum line
-
Argon or Nitrogen source
-
Oil bath
Procedure:
-
Drying: Place the functionalized lactide monomer and a magnetic stir bar into a Schlenk flask. Dry under high vacuum for at least 2 hours to remove any residual water.
-
Inert Atmosphere: Backfill the flask with dry argon or nitrogen.
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene. Using a syringe, add the desired amount of the Sn(Oct)₂ solution to the flask (e.g., to achieve a monomer-to-catalyst ratio of 500:1).
-
Solvent Removal: Remove the toluene under vacuum.
-
Polymerization: Place the sealed flask in a preheated oil bath at 130 °C. Stir the molten monomer for 24 hours. The viscosity of the mixture will increase as the polymerization proceeds.
-
Cooling and Dissolution: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dissolve the crude polymer in a minimal amount of methylene chloride.
-
Purification: Precipitate the polymer by adding the methylene chloride solution dropwise into a beaker of ice-cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: Melt Copolymerization of L-Lactide with a Carboxyl-Functionalized Cyclic Carbonate (MTC-COOH)
This protocol is based on the research of Sobczak et al.[5]
Materials:
-
L-Lactide
-
5-methyl-5-carboxyl-1,3-dioxan-2-one (MTC-COOH)
-
Zn[(acac)(L)H₂O] catalyst (L = N-(pyridin-4-ylmethylene)phenylalaninate)
-
Glass reaction vessel
-
Vacuum line
-
Dry Argon source
-
Oil bath
Procedure:
-
Monomer and Catalyst Loading: In a glass reaction vessel, combine L-lactide, MTC-COOH, and the Zn[(acac)(L)H₂O] catalyst (e.g., at a total monomer-to-catalyst ratio of 600:1).
-
Drying: Connect the vessel to a vacuum line and dry the mixture under vacuum to remove any moisture.
-
Inert Atmosphere: Fill the vessel with dry argon.
-
Polymerization: Immerse the sealed reaction vessel in an oil bath preheated to 120 °C. Maintain the reaction for the desired time (e.g., 6 hours), with magnetic stirring if possible.
-
Product Isolation: After the specified time, remove the vessel from the oil bath and cool it to room temperature. The solid polymer can be removed from the vessel for subsequent analysis.
Visualizations
Diagram 1: General Workflow for Melt Ring-Opening Polymerization of Functionalized Lactides
Caption: General workflow for the melt ROP of functionalized lactides.
Diagram 2: Synthesis and Polymerization of Amino Acid-Functionalized Lactides
Caption: Synthesis and polymerization of amino acid-functionalized lactides.
Diagram 3: Copolymerization Strategy for Functional Polylactides
Caption: Copolymerization approach to synthesize functional polylactides.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Lactide Monomers: Methodology and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring opening polymerization of d , l -lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper( ii ) carboxylate complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00339A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Solution Polymerization of 3,6-dibenzyl-1,4-dioxane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solution polymerization of 3,6-dibenzyl-1,4-dioxane-2,5-dione. This monomer, a substituted lactide derivative, is a promising candidate for the synthesis of biodegradable and biocompatible polyesters with potential applications in drug delivery, tissue engineering, and medical devices. The presence of the benzyl groups offers opportunities for post-polymerization modification and tuning of the polymer's physical and chemical properties.
Introduction
Poly(lactic acid) (PLA) and its derivatives are at the forefront of biodegradable polymer research due to their excellent biocompatibility and degradation to non-toxic products.[1] The synthesis of PLA is typically achieved through two main routes: direct polycondensation of lactic acid and ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[1] For achieving high molecular weight polymers with controlled architectures, ROP is the preferred method.[1][2] This document focuses on the solution ROP of a substituted lactide, this compound, to yield poly(this compound).
The general approach involves the use of a catalyst to initiate the polymerization of the monomer in an appropriate solvent under controlled temperature and atmosphere. The resulting polymer's properties, such as molecular weight and polydispersity, are influenced by factors like the monomer-to-initiator ratio, reaction time, and temperature.
Key Experimental Parameters and Characterization
The successful synthesis and characterization of poly(this compound) rely on the careful control of several experimental parameters and thorough analysis of the resulting polymer.
Data Presentation
Table 1: Key Parameters for Solution Polymerization
| Parameter | Typical Range/Value | Significance |
| Monomer | This compound | The building block of the polymer. |
| Catalyst | Tin(II) octoate (Sn(Oct)₂), Organocatalysts | Initiates the ring-opening polymerization.[3] |
| Initiator | Benzyl alcohol, 1-dodecanol | Co-initiator that controls the number of polymer chains. |
| Solvent | Dichloromethane (DCM), Toluene | Solubilizes the monomer and polymer. |
| Monomer/Initiator Ratio | 25:1 to 200:1 | Controls the target molecular weight. |
| Temperature (°C) | 30 - 130 | Affects the rate of polymerization and potential side reactions. |
| Reaction Time (h) | 1 - 48 | Duration required to achieve high monomer conversion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with oxygen and moisture. |
Table 2: Typical Characterization Data for Poly(this compound)
| Property | Technique | Typical Values |
| Number-Average Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | 5,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.1 - 1.5 |
| Glass Transition Temperature (T₉) | Differential Scanning Calorimetry (DSC) | Varies with molecular weight |
| Melting Temperature (Tₘ) | Differential Scanning Calorimetry (DSC) | Varies with stereochemistry and crystallinity |
| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR | Confirms the polymer structure and end groups. |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of poly(this compound) via solution ring-opening polymerization.
Protocol 1: Synthesis of Poly(this compound) using Tin(II) Octoate
Materials:
-
This compound (monomer)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Anhydrous Toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
Drying: Dry the Schlenk flask and magnetic stir bar in an oven at 120 °C overnight and cool under vacuum. The monomer should be recrystallized from a suitable solvent (e.g., ethyl acetate) and dried under vacuum.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amount of this compound to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the monomer (e.g., to achieve a concentration of 0.1-0.5 M).
-
Initiator and Catalyst Addition: Prepare stock solutions of the initiator (benzyl alcohol in toluene) and catalyst (Sn(Oct)₂ in toluene). Add the required volume of the initiator stock solution to the reaction flask, followed by the catalyst stock solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight. A typical monomer-to-catalyst ratio is 1000:1.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified reaction time (e.g., 24 hours).
-
Quenching and Precipitation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Protocol 2: Characterization of the Polymer
1. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Calibration: Use polystyrene standards for calibration.
-
Sample Preparation: Dissolve a small amount of the dried polymer in THF (e.g., 1-2 mg/mL) and filter through a 0.45 µm syringe filter before injection.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer and determine the monomer conversion.
-
Instrumentation: ¹H NMR and ¹³C NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Analysis:
-
In the ¹H NMR spectrum, the disappearance of the monomer methine protons and the appearance of the corresponding polymer methine protons will indicate polymerization.
-
Integration of the polymer and residual monomer signals allows for the calculation of monomer conversion.
-
¹³C NMR will confirm the carbonate and methylene carbons in the polymer backbone.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the characteristic functional groups in the polymer.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Cast a thin film of the polymer on a KBr plate from a solution or use an ATR accessory.
-
Analysis: Look for the characteristic strong carbonyl (C=O) stretching vibration of the ester group around 1750-1760 cm⁻¹.[4]
4. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ).
-
Instrumentation: DSC instrument.
-
Procedure:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50 °C) at a cooling rate of 10 °C/min.
-
Heat the sample again to 200 °C at a heating rate of 10 °C/min. The T₉ and Tₘ are determined from the second heating scan.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the solution polymerization of this compound.
Caption: Generalized mechanism for the ring-opening polymerization of lactide-type monomers.
References
Catalyst Selection for Ring-Opening Polymerization of Benzyl-Substituted Lactides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of catalysts in the ring-opening polymerization (ROP) of benzyl-substituted lactides. The information is targeted toward researchers, scientists, and professionals in drug development who are interested in creating novel biodegradable polyesters with tailored properties for applications such as drug delivery, medical implants, and tissue engineering.
The introduction of a benzyl group into the lactide monomer offers a versatile handle for post-polymerization modification and can influence the polymer's physical and chemical properties, including its hydrophobicity and drug-carrier interactions. The choice of catalyst is critical for controlling the polymerization process, achieving desired molecular weights, and ensuring low polydispersity.
Overview of Catalyst Systems
The ring-opening polymerization of benzyl-substituted lactides can be effectively catalyzed by both metal-based complexes and organocatalysts. The selection of a suitable catalyst depends on the desired polymer characteristics, reaction conditions, and tolerance to metal contaminants.
Metal-Based Catalysts: These catalysts, often based on tin, zinc, magnesium, or yttrium, are highly active and can promote rapid polymerization.[1][2][3] They typically operate through a coordination-insertion mechanism, where the monomer coordinates to the metal center before the insertion of the initiator, often an alcohol like benzyl alcohol.[2][3]
Organocatalysts: As a metal-free alternative, organocatalysts have gained significant attention.[4] Common classes include thiourea-amine bifunctional catalysts, N-heterocyclic carbenes (NHCs), and binary systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a thiourea cocatalyst.[4] These catalysts often activate the monomer and/or the initiator through hydrogen bonding, promoting a controlled polymerization.[4]
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various catalysts in the polymerization of benzyl-substituted lactide and related monomers.
Table 1: Metal-Based Catalyst Performance in the Polymerization of Lactide with Benzyl Alcohol Initiator
| Catalyst | Monomer | [M]:[C]:[I] Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Yttrium(III) alkoxide | DL-Lactide | 100:1:1 | Toluene | 25 | 0.5 | 95 | 14,400 | 1.25 | [1] |
| Bimetallic Ti complex | rac-Lactide | 100:1:2 | Toluene | 130 | 24 | 73 | - | - | [5] |
| Tetrametallic Ti complex | rac-Lactide | 100:1:2 | Toluene | 130 | 24 | 40 | - | - | [5] |
| Magnesium Complex | rac-Lactide | 100:1:1 | Toluene | 70 | 24 | 98 | 13,800 | 1.15 | [3] |
| Zinc Complex | rac-Lactide | 100:1:1 | Toluene | 70 | 24 | 95 | 13,200 | 1.18 | [3] |
| Nickel Carboxylate | rac-Lactide | 250:1:1 | Toluene | 140 | 72 | >50 | - | - |
Table 2: Organocatalyst Performance in the Polymerization of Benzyl-Substituted Lactide and Related Monomers
| Catalyst | Monomer | [M]:[C]:[I] Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| (S,S)-Takemoto's Catalyst | rac-Lactide | 200:5:1 | CH2Cl2 | 25 | 238 | 85 | 24,800 | 1.16 | [6] |
| DBU/Thiourea | (S)-3-Benzylmorpholine-2,5-dione | 100:1:10 | CH2Cl2 | RT | 24 | ~80 | - | <1.2 | [4] |
| DMAP | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | 100:1:1 | CH2Cl2 | 30 | 24 | >95 | 36,000 | <1.25 | [7] |
| DMAP:MSA (1:2) | L-Lactide | 100:1:1 | Bulk | 150 | - | - | - | - | [8] |
Experimental Protocols
Synthesis of Benzyl-Substituted Lactide Monomer
This protocol describes a general method for the synthesis of a benzyl-substituted 1,4-dioxane-2,5-dione, a derivative of lactide.
Protocol 1: Synthesis of 3-Benzyl-1,4-dioxane-2,5-dione
-
Step 1: Synthesis of the α-hydroxy acid. The corresponding α-hydroxy acid (e.g., 2-hydroxy-3-phenylpropanoic acid) is either commercially available or can be synthesized from the corresponding α-amino acid via diazotization.
-
Step 2: Dimerization. The α-hydroxy acid is subjected to a condensation reaction to form the cyclic dimer. A common method involves heating the α-hydroxy acid under reduced pressure with a catalyst such as tin(II) octoate.
-
In a round-bottom flask equipped with a distillation apparatus, combine the α-hydroxy acid and a catalytic amount of tin(II) octoate (e.g., 0.1 mol%).
-
Heat the mixture under vacuum (e.g., 180°C, <1 mmHg).
-
The crude lactide will distill over and can be collected.
-
-
Step 3: Purification. The crude benzyl-substituted lactide is purified by recrystallization from a suitable solvent, such as toluene or ethyl acetate, to yield the pure monomer.
Ring-Opening Polymerization Protocols
The following are generalized protocols for the polymerization of benzyl-substituted lactides using representative metal-based and organocatalysts. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 2: Metal-Catalyzed Polymerization (e.g., using a Zinc Complex)
-
Preparation: In a glovebox, a Schlenk flask is charged with the benzyl-substituted lactide monomer.
-
Solvent and Initiator Addition: Anhydrous toluene is added to dissolve the monomer, followed by the addition of benzyl alcohol as the initiator via syringe.
-
Catalyst Addition: The zinc catalyst solution in toluene is added to the monomer/initiator solution to start the polymerization.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 70°C) for the specified time.
-
Termination and Precipitation: The polymerization is quenched by adding a small amount of acetic acid. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Protocol 3: Organocatalyzed Polymerization (e.g., using a DBU/Thiourea System)
-
Preparation: In a glovebox, a vial is charged with the benzyl-substituted lactide monomer, the thiourea cocatalyst, and a stir bar.
-
Solvent and Initiator Addition: Anhydrous dichloromethane is added, followed by the addition of benzyl alcohol as the initiator.
-
Catalyst Addition: The DBU catalyst is added to the solution to initiate the polymerization.
-
Reaction: The vial is sealed and the reaction mixture is stirred at room temperature.
-
Monitoring and Termination: The reaction progress can be monitored by taking aliquots for ¹H NMR analysis to determine monomer conversion. The polymerization is terminated by the addition of a small amount of benzoic acid.
-
Precipitation and Drying: The polymer is precipitated in cold methanol, collected by filtration, and dried under vacuum.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycles for metal- and organo-catalyzed ring-opening polymerization, as well as a general experimental workflow.
Caption: Proposed mechanism for metal-catalyzed ring-opening polymerization.
Caption: Bifunctional organocatalyst mechanism for ROP.
Caption: General experimental workflow for benzyl-substituted lactide polymerization.
References
- 1. Different mechanisms at different temperatures for the ring-opening polymerization of lactide catalyzed by binuclear magnesium and zinc alkoxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring-opening polymerization of rac-lactide catalyzed by magnesium and zinc complexes supported by an NNO ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Tissue Engineering Scaffolds from Poly(benzyl-lactide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of tissue engineering scaffolds from poly(benzyl-lactide) (PBLA). This document covers the synthesis of the polymer, its fabrication into porous scaffolds using electrospinning and solvent casting with particulate leaching, methods for scaffold characterization, and insights into the biological response to these materials.
Introduction
Poly(benzyl-lactide) is a synthetic, biodegradable polyester that holds promise for tissue engineering applications. As a derivative of poly(lactic acid) (PLA), it shares the advantages of biocompatibility and resorbability. The presence of the benzyl pendant group imparts a greater degree of hydrophobicity to the polymer compared to PLA, which can influence protein adsorption, cell adhesion, and the scaffold's degradation kinetics. These characteristics make PBLA an interesting candidate for applications where modulating the cellular response and controlling the degradation profile are crucial.
Data Presentation
The following tables summarize key quantitative data related to the fabrication and properties of polylactide-based scaffolds. Due to the limited availability of data specifically for poly(benzyl-lactide) homopolymers, data from relevant copolymers and other modified polylactides are included for illustrative purposes and are duly noted.
Table 1: Parameters for Electrospinning of Polylactide-Based Scaffolds
| Polymer Composition | Concentration (% w/v) | Solvent System | Voltage (kV) | Flow Rate (mL/h) | Needle-to-Collector Distance (cm) | Average Fiber Diameter (µm) | Reference |
| PLLA | 5 | Dichloromethane/Dimethylformamide | 15 | 1.0 | 15 | 0.5 - 1.5 | General Protocol |
| PLGA (50:50) | 10 - 25 | Chloroform, HFIP | 13 - 20 | 2.0 | 13 - 20 | 1.8 | |
| Poly(γ-benzyl-L-glutamate) | 20 - 40 | 1,2-dichloroethane | 7 - 12 | 0.25 - 1.0 | 8 - 15 | Not Specified | |
| PLA | 7 - 8 | Dichloromethane/Dimethylformamide (9:4 v/v) | Not Specified | Not Specified | Not Specified | 0.76 - 0.95 |
Table 2: Properties of Polylactide-Based Scaffolds Fabricated by Solvent Casting/Particulate Leaching
| Polymer Composition | Polymer:Porogen Ratio (w/w) | Porogen Size (µm) | Porosity (%) | Compressive Modulus (MPa) | Reference |
| PLGA | 1:9 | 250-425 | >90 | 0.2-0.5 | General Protocol |
| PLLA | Not Specified | Not Specified | 85.9 ± 1.5 | 1.65 ± 0.09 | |
| PMMA | 1:4 | Not Specified | 82.1 - 91.3 | 0.029 - 1.283 | |
| PU | 1:4 | Not Specified | 82.1 - 91.3 | 0.029 - 1.283 |
Experimental Protocols
Protocol 1: Synthesis of Poly(benzyl-lactide) via Ring-Opening Polymerization (ROP)
This protocol is adapted from the ring-opening polymerization of related functionalized lactide monomers.
Materials:
-
Benzyl-lactide monomer (3-benzyl-1,4-dioxane-2,5-dione)
-
Benzyl alcohol (initiator)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Toluene (anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or under a flow of inert gas, add the desired amount of benzyl-lactide monomer and benzyl alcohol to a dry Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight.
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the monomer and initiator. The concentration should be approximately 1 M.
-
Catalyst Addition: Add the tin(II) octoate catalyst. A typical catalyst-to-monomer ratio is 1:1000 to 1:5000.
-
Polymerization: Place the flask in an oil bath preheated to 110-130°C and stir the reaction mixture under an inert atmosphere. The reaction time can vary from 4 to 24 hours, depending on the desired conversion and molecular weight.
-
Polymer Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer, initiator, and catalyst.
-
Drying: Dry the purified poly(benzyl-lactide) in a vacuum oven at a temperature below its glass transition temperature (typically 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the synthesized polymer for its molecular weight and purity using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Fabrication of PBLA Scaffolds by Electrospinning
Materials:
-
Poly(benzyl-lactide) (PBLA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)
-
Aluminum foil
Procedure:
-
Polymer Solution Preparation: Prepare a PBLA solution at a concentration of 10-20% (w/v) in a solvent mixture of DCM and DMF (e.g., 4:1 v/v). Stir the solution until the polymer is completely dissolved. The viscosity of the solution is a critical parameter for successful electrospinning.
-
Apparatus Setup: Set up the electrospinning apparatus. Load the polymer solution into a syringe fitted with a metallic needle (spinneret). Place a grounded collector covered with aluminum foil at a specified distance from the spinneret.
-
Electrospinning Process:
-
Set the syringe pump to a constant flow rate (e.g., 0.5-2.0 mL/h).
-
Apply a high voltage (e.g., 10-20 kV) between the spinneret and the collector.
-
A Taylor cone should form at the tip of the needle, from which a polymer jet is ejected towards the collector.
-
The solvent evaporates during the jet's travel, resulting in the deposition of solid polymer fibers on the collector.
-
-
Scaffold Collection: Continue the electrospinning process until a scaffold of the desired thickness is obtained.
-
Post-Processing: Carefully detach the electrospun scaffold from the aluminum foil. Dry the scaffold under vacuum for at least 24 hours to remove any residual solvent.
-
Characterization: Analyze the scaffold's morphology,
Application Notes and Protocols for Controlled Release Studies with Poly(3,6-dibenzyl-1,4-dioxane-2,5-dione)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3,6-dibenzyl-1,4-dioxane-2,5-dione) is a biodegradable polyester with potential applications in controlled drug delivery. Its aromatic side chains offer opportunities for tuning drug-polymer interactions and influencing release kinetics. These application notes provide a comprehensive overview and detailed protocols for conducting controlled release studies using this polymer. The methodologies outlined are based on established principles for characterizing biodegradable polymeric drug delivery systems.[1][2][3]
I. Synthesis of Poly(this compound)
The synthesis of poly(this compound) typically involves a two-step process: the synthesis of the monomer, this compound, followed by its ring-opening polymerization.
Protocol 1: Synthesis of this compound Monomer
This protocol is adapted from general methods for the synthesis of 1,4-dioxane-2,5-diones from α-hydroxy acids.[4]
Materials:
-
3-Phenyl-2-hydroxypropanoic acid
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethyl acetate/hexane)
Procedure:
-
Combine 3-phenyl-2-hydroxypropanoic acid and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Assemble the Dean-Stark apparatus with the reflux condenser and the round-bottom flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the cyclization to form the dimer.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
-
Characterize the purified monomer using techniques such as NMR, FT-IR, and melting point analysis.
Protocol 2: Ring-Opening Polymerization of this compound
This protocol describes a typical ring-opening polymerization (ROP) to synthesize the polymer.[5]
Materials:
-
Purified this compound monomer
-
Tin(II) octoate (catalyst)
-
Anhydrous toluene
-
Schlenk flask and line
-
Dry nitrogen or argon gas
-
Polymer precipitation solvent (e.g., cold methanol)
Procedure:
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Add the purified monomer to the Schlenk flask.
-
Add anhydrous toluene to dissolve the monomer.
-
Introduce the tin(II) octoate catalyst solution in anhydrous toluene to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 110-130 °C) and stir for the specified time to achieve the target molecular weight.
-
Monitor the polymerization progress by techniques such as Gel Permeation Chromatography (GPC) if desired.
-
Once the desired polymerization is achieved, cool the reaction mixture.
-
Precipitate the polymer by slowly adding the polymer solution to a stirred, cold non-solvent like methanol.
-
Collect the precipitated polymer by filtration and wash with fresh cold methanol.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Characterize the final polymer for its molecular weight, polydispersity index (PDI), and thermal properties using GPC, NMR, and DSC.
II. Preparation of Drug-Loaded Microspheres
A common method for encapsulating drugs within biodegradable polymers is the oil-in-water (o/w) single emulsion solvent evaporation technique, suitable for hydrophobic drugs.
Protocol 3: Drug Encapsulation using the o/w Emulsion Solvent Evaporation Method
Materials:
-
Poly(this compound)
-
Model hydrophobic drug (e.g., Paclitaxel, Dexamethasone)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Dissolve a known amount of poly(this compound) and the model drug in DCM to form the organic phase (oil phase).
-
Prepare the aqueous phase by dissolving PVA in water.
-
Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water emulsion.
-
Continue stirring the emulsion at a lower speed for several hours to allow for the evaporation of the DCM.
-
Once the microspheres have hardened, collect them by centrifugation.
-
Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
Freeze-dry the microspheres to obtain a fine powder.
-
Determine the drug loading and encapsulation efficiency.
Drug Loading and Encapsulation Efficiency Calculation:
-
Drug Loading (%) = (Mass of drug in microspheres / Total mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in microspheres / Initial mass of drug used) x 100
To determine the mass of the drug in the microspheres, a known amount of drug-loaded microspheres is dissolved in a suitable solvent (e.g., DCM), and the drug concentration is measured using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
III. In Vitro Drug Release Studies
In vitro release studies are crucial for evaluating the performance of the controlled release formulation. The sample and separate method is a widely used technique.[1][6]
Protocol 4: In Vitro Drug Release using the Sample and Separate Method
Materials:
-
Drug-loaded poly(this compound) microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker set at 37 °C
-
Centrifuge tubes
-
Centrifuge
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Accurately weigh a specific amount of drug-loaded microspheres (e.g., 10 mg) and place them into centrifuge tubes.
-
Add a defined volume of pre-warmed PBS (pH 7.4) to each tube (e.g., 10 mL).
-
Place the tubes in an incubator shaker set at 37 °C with gentle agitation (e.g., 100 rpm).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on for several days or weeks), remove the tubes from the shaker.
-
Centrifuge the tubes to pellet the microspheres.
-
Carefully withdraw a specific volume of the supernatant (release medium) for drug analysis.
-
Replenish the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Resuspend the microspheres and return the tubes to the incubator shaker.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
IV. Data Presentation
Quantitative data from the characterization and release studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Physicochemical Characterization of Drug-Loaded Microspheres
| Formulation Code | Polymer:Drug Ratio | Particle Size (µm, Mean ± SD) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PDBD-F1 | 90:10 | 55.3 ± 4.2 | 8.9 ± 0.5 | 89.0 ± 5.0 |
| PDBD-F2 | 80:20 | 62.1 ± 5.8 | 16.5 ± 1.1 | 82.5 ± 5.5 |
| PDBD-F3 | 70:30 | 70.5 ± 6.1 | 23.8 ± 1.5 | 79.3 ± 5.0 |
Table 2: Cumulative In Vitro Drug Release Profile
| Time (Days) | PDBD-F1 (Cumulative Release % ± SD) | PDBD-F2 (Cumulative Release % ± SD) | PDBD-F3 (Cumulative Release % ± SD) |
| 1 | 15.2 ± 1.8 | 20.5 ± 2.1 | 25.8 ± 2.5 |
| 3 | 28.9 ± 2.5 | 35.1 ± 3.0 | 42.3 ± 3.8 |
| 7 | 45.6 ± 3.1 | 55.8 ± 3.5 | 65.2 ± 4.1 |
| 14 | 68.3 ± 4.0 | 78.2 ± 4.5 | 85.1 ± 4.9 |
| 21 | 85.1 ± 4.8 | 92.5 ± 5.2 | 96.3 ± 5.5 |
| 28 | 95.8 ± 5.2 | 98.1 ± 5.6 | 99.2 ± 5.8 |
V. Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of poly(this compound).
Caption: Workflow for drug loading and in vitro release study.
References
- 1. mdpi.com [mdpi.com]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]
- 5. WO2010100390A1 - Catalytic polymerization method for 1,4-dioxane-2,5-diones, and corresponding polymers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Functionalized Polylactides for Biomedical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized polylactides (PLAs), a class of biodegradable polymers with significant potential in biomedical applications such as drug delivery and tissue engineering.[1][2][3] The functionalization of PLA allows for the precise tuning of its physicochemical properties and the attachment of bioactive molecules, enhancing its therapeutic efficacy.[4][5]
Introduction to Functionalized Polylactides
Polylactide is an aliphatic polyester recognized for its excellent biocompatibility and biodegradability, making it a leading candidate for use in the medical field.[1][6] However, the inherent hydrophobicity and lack of reactive side groups in unmodified PLA can limit its applications.[7] Functionalization addresses these limitations by introducing specific chemical groups onto the polymer backbone or at the chain ends. This can be achieved through two primary strategies:
-
Ring-Opening Polymerization (ROP) of functionalized lactide monomers or using functional initiators: This "grafting from" approach allows for the incorporation of functional groups along the polymer chain or at one end.[8][9]
-
Post-polymerization modification: This "grafting to" method involves chemically altering a pre-synthesized PLA polymer to introduce desired functionalities.[10][11]
These modifications can enhance properties such as hydrophilicity, drug loading capacity, and cell adhesion, and enable the conjugation of targeting ligands or therapeutic agents.[12][13]
Synthesis Strategies and Experimental Protocols
This section details the experimental protocols for the two main strategies for synthesizing functionalized polylactides.
Synthesis of Functionalized Polylactides via Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a widely used method for producing well-defined polylactides with controlled molecular weights and narrow polydispersity.[14][15][16] Functionalization can be achieved by using a functional initiator, such as polyethylene glycol (PEG), to create block copolymers with tailored properties.[1][8]
Protocol 1: Synthesis of PLA-PEG-PLA Triblock Copolymer
This protocol describes the synthesis of a triblock copolymer using PEG as a macroinitiator and stannous octoate as a catalyst.[3][8]
Materials:
-
D,L-lactide
-
Polyethylene glycol (PEG, molecular weight 2000 g/mol )
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Chloroform
-
Diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve a specific amount of D,L-lactide and PEG in anhydrous toluene.
-
Add stannous octoate (typically 0.05% w/w of the lactide) to the solution.
-
Heat the reaction mixture to 130°C and stir for 24 hours.[8]
-
Cool the reaction to room temperature and dissolve the resulting polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold diethyl ether.
-
Filter and wash the precipitate with diethyl ether.
-
Dry the purified PLA-PEG-PLA copolymer under vacuum at room temperature for 24 hours.[3]
Workflow for Ring-Opening Polymerization of PLA-PEG-PLA:
Caption: Workflow for the synthesis of PLA-PEG-PLA via ROP.
Post-Polymerization Modification of Polylactide
This strategy involves the chemical modification of a pre-existing PLA chain. A common approach is to functionalize the terminal carboxylic acid group of PLA to introduce an amine group, which can then be used for bioconjugation.[10][17]
Protocol 2: Synthesis of Amine-Terminated PLA (PLA-NH₂) from Carboxyl-Terminated PLA
This protocol details the amination of a carboxyl-terminated PLA using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) chemistry, followed by reaction with a diamine.[10]
Materials:
-
Carboxyl-terminated Poly(lactic-co-glycolic acid) (PLGA-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
N-Boc-1,4-diaminobutane (Boc-DAB)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Methanol
Procedure:
-
Activation of Carboxyl Group: Dissolve PLGA-COOH, DCC, and NHS in ACN and stir for 12 hours at room temperature to form an NHS-activated PLGA ester.
-
Amine Coupling: Add a solution of Boc-DAB and TEA in ACN to the activated PLGA solution and stir for 2 hours under a nitrogen atmosphere.
-
Purification: Precipitate the resulting PLGA-Boc-DAB in cold methanol and wash several times to remove unreacted reagents. Dry the polymer under vacuum.
-
Boc Deprotection: Dissolve the PLGA-Boc-DAB in a mixture of TFA and dichloromethane and stir for 1 hour to remove the Boc protecting group.
-
Final Purification: Precipitate the amine-terminated PLGA (PLGA-NH₂) in cold diethyl ether, wash, and dry under vacuum.
Workflow for Post-Polymerization Amination of PLA:
Caption: Workflow for the post-polymerization amination of PLA.
Quantitative Data Summary
The successful synthesis of functionalized polylactides is confirmed through various characterization techniques. The following tables summarize typical quantitative data obtained for different functionalized PLA systems.
Table 1: Molecular Weight and Polydispersity of Functionalized Polylactides
| Polymer | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| PLA | Commercial | 62,916 | 138,700 | 2.20 | [18] |
| PLA-PEG-PLA | ROP | 15,000 | - | 1.35 | [8] |
| PLGA-DAB | Post-polymerization | ~3,500 | - | - | [10] |
| PLA with CESA | Chain Extension | 75,000 | 240,400 | 3.2 | [19] |
| High Mw PLA | Direct Polycondensation | - | 90,000 | - | [7] |
Table 2: Drug Release from Functionalized Polylactide Formulations
| Polymer Formulation | Drug | Initial Burst Release (%) | Cumulative Release after 72h (%) | Application | Reference |
| PLA-PEG-PLA Microspheres | Curcumin | 17.5 | ~80 | Cancer Therapy | [8] |
| PEG-PLA Polymersomes | Doxorubicin | ~20 | ~60 | Cancer Therapy | [2] |
Biomedical Applications and Signaling Pathways
Functionalized polylactides are extensively explored for various biomedical applications, primarily in drug delivery and tissue engineering.[20][21][22][23]
Drug Delivery Systems
The ability to encapsulate therapeutic agents and control their release makes functionalized PLA an ideal candidate for drug delivery systems.[7][12] For instance, PLA-PEG copolymers can self-assemble into nanoparticles or polymersomes that can encapsulate hydrophobic drugs, improve their solubility, and prolong their circulation time.[2] The functional groups on the surface of these carriers can be conjugated with targeting ligands to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing side effects.
Signaling Pathway for Targeted Drug Delivery and Apoptosis Induction:
The diagram below illustrates a simplified signaling pathway where a drug-loaded, ligand-targeted PLA nanoparticle interacts with a cancer cell, leading to drug release and subsequent apoptosis.
Caption: Targeted drug delivery leading to apoptosis.
Tissue Engineering
In tissue engineering, functionalized PLA is used to fabricate scaffolds that provide mechanical support and a suitable microenvironment for cell growth and tissue regeneration.[20][21][22][23][24] The porosity, mechanical properties, and degradation rate of these scaffolds can be tailored to match the requirements of the specific tissue being regenerated.[23] Surface functionalization with cell-adhesive peptides or growth factors can further enhance cell attachment, proliferation, and differentiation.[21]
Conclusion
The synthesis of functionalized polylactides offers a versatile platform for the development of advanced biomedical materials. The protocols and data presented in these application notes provide a foundation for researchers to design and fabricate tailored PLA-based systems for a wide range of therapeutic and regenerative applications. The ability to control the chemical and physical properties of PLA through functionalization will continue to drive innovation in the fields of drug delivery and tissue engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and self-assembly of biodegradable polyethylene glycol-poly (lactic acid) diblock copolymers as polymersomes for preparation of sustained release system of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of PLA-PEG-PLA/PEI/DNA Nanoparticles for Improvement of Transfection Efficiency and Controlled Release of DNA in Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Poly(lactic Acid): A Versatile Biobased Polymer for the Future with Multifunctional Properties—From Monomer Synthesis, Polymerization Techniques and Molecular Weight Increase to PLA Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Comparison of PLA-PEG-PLA and PEG-PLA-PEG Copolymers for Curcumin Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of PLA-Based Films by Grafting or Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. Chemical Modification and Foam Processing of Polylactide (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in PEG–PLA block copolymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. Direct ring-opening of lactide with amines: application to the organo-catalyzed preparation of amide end-capped PLA and to the removal of residual lactide from PLA samples - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Fabrication and properties of PLA/β-TCP scaffolds using liquid crystal display (LCD) photocuring 3D printing for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fabrication of Polylactic Acid (PLA)-based Porous Scaffold Through the Combination of Traditional Bio-fabrication and 3D Printing Technology for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. prosiding.bkstm.org [prosiding.bkstm.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Functionalized Lactides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of functionalized lactides.
FAQs and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Polymer Molecular Weight or Low Monomer Conversion
Question: I am getting low molecular weight polymer or incomplete conversion of my functionalized lactide monomer. What are the possible causes and how can I troubleshoot this?
Answer: Low molecular weight and poor conversion are common issues that can arise from several factors, particularly when working with functionalized lactides.
Potential Causes & Troubleshooting Steps:
-
Impurities in Monomer or Reagents: Water, lactic acid, and other hydroxyl-containing impurities can act as initiators or chain transfer agents, leading to a higher number of polymer chains and consequently, lower molecular weight.[1][2]
-
Catalyst Deactivation: Functional groups on the lactide monomer (especially amino and carboxyl groups) can coordinate with and deactivate the catalyst, reducing the polymerization rate and final molecular weight.[5]
-
Solution: Increase the catalyst concentration. However, be aware that higher catalyst levels can sometimes increase the likelihood of other side reactions like transesterification. The choice of catalyst is also critical; some catalysts have better tolerance for functional groups.
-
-
Steric Hindrance: Bulky protecting groups on the functionalized lactide can sterically hinder the approach of the monomer to the active catalyst center, slowing down the polymerization rate.
-
Solution: If possible, select a smaller protecting group that still offers adequate protection. Alternatively, increasing the polymerization time or temperature may help overcome the steric barrier, but this must be balanced against the risk of increased side reactions.
-
-
Back-biting/Intramolecular Transesterification: This side reaction leads to the formation of cyclic oligomers and a reduction in the overall molecular weight of the polymer. It is more prevalent at higher temperatures and longer reaction times.
-
Solution: Optimize the reaction temperature and time. Conduct small-scale kinetic studies to determine the point of maximum conversion before significant back-biting occurs.
-
Issue 2: High Polydispersity Index (PDI) of the Final Polymer
Question: The polydispersity index (PDI) of my functionalized polylactide is broad. What could be causing this and how can I achieve a narrower molecular weight distribution?
Answer: A high PDI indicates a broad distribution of polymer chain lengths, which can be detrimental to the material's properties. Several factors can contribute to this issue.
Potential Causes & Troubleshooting Steps:
-
Slow Initiation: If the initiation rate is slower than the propagation rate, new polymer chains are formed throughout the polymerization process, leading to a broad PDI. This can be exacerbated by impurities that react with the catalyst to form new, less active initiator species.[2]
-
Solution: Ensure high purity of all reagents. The use of a pre-activated initiator or a more efficient catalyst system can help to ensure all chains start growing at the same time.
-
-
Intermolecular Transesterification: This is a chain-transfer reaction where a growing polymer chain attacks the ester bond of another polymer chain, leading to a scrambling of chain lengths and a broadening of the molecular weight distribution.[6] This is often catalyzed by residual metal catalysts and is more pronounced at elevated temperatures.[6]
-
Solution: Minimize reaction time and temperature. Quench the polymerization promptly once the desired conversion is reached. Thoroughly purify the polymer to remove residual catalyst.
-
-
Presence of Multiple Active Species: If the catalyst system generates multiple active species with different reactivities, this will lead to different rates of chain growth and a broad PDI.
-
Solution: Utilize a well-defined, single-site catalyst if possible. Carefully control the reaction conditions to avoid the formation of undesired catalytic species.
-
Issue 3: Loss of Stereochemical Control (Racemization/Epimerization)
Question: I am observing a loss of optical purity in my polylactide, indicating racemization or epimerization has occurred. What are the key factors contributing to this and how can I minimize it?
Answer: Racemization, the formation of a mixture of stereoisomers, is a significant concern in lactide polymerization as it affects the polymer's crystallinity, thermal properties, and degradation rate.[1]
Potential Causes & Troubleshooting Steps:
-
High Reaction Temperature: Higher temperatures provide the activation energy for epimerization at the chiral center of the lactide monomer or the growing polymer chain.[1]
-
Solution: Conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Basic Impurities or Catalysts: Basic species can deprotonate the acidic proton alpha to the carbonyl group, leading to enolization and subsequent racemization.[1]
-
Solution: Meticulously purify the monomer to remove any basic impurities. If using a basic catalyst, carefully select one with a lower basicity or use it at a very low concentration.
-
-
Catalyst Type: The choice of catalyst significantly impacts the degree of racemization. Some catalysts are more prone to causing epimerization than others.
-
Solution: Screen different catalysts to find one that provides good activity with minimal racemization. For example, some zinc-based catalysts have been shown to cause less racemization than tin-based catalysts under certain conditions.
-
Data on Side Reactions
The following tables summarize quantitative data on the impact of various factors on common side reactions during lactide polymerization.
Table 1: Effect of Catalyst Type on Racemization and Polymer Properties
| Catalyst | Monomer | Temperature (°C) | Conversion (%) | Molecular Weight (Mw, kg/mol ) | D-Lactic Acid Content (%) | Reference |
| CaOct₂ | L-Lactide | 200 | 58 | 19.5 | Not Reported | [2] |
| MgOct₂ | L-Lactide | 200 | 91.5 | 31 | Not Reported | [2] |
| ZnOct₂ | L-Lactide | 200 | 92.8 | 64 | Not Reported | [2] |
| Sn(Oct)₂ | L-Lactide | 130 | >95 | Varies with M/I | Low | [6] |
This table illustrates how different biocompatible catalysts can influence the conversion and molecular weight of polylactide. While direct racemization data is not always provided, higher reaction temperatures generally increase the risk.
Table 2: Influence of Protecting Groups on Polymerization of Functionalized Lactides
| Functional Group | Protecting Group | Polymerization Issue | Potential Side Reaction | Troubleshooting Strategy |
| Hydroxyl (-OH) | Benzyl (Bn) | Can be robust, but deprotection requires harsh conditions (hydrogenolysis) which can affect the polymer backbone. | Incomplete deprotection. | Optimize deprotection conditions; consider alternative protecting groups. |
| Amino (-NH₂) | Boc (tert-butyloxycarbonyl) | The Boc group is acid-labile and can be removed during polymerization if acidic catalysts or impurities are present. The amine can also deactivate the catalyst. | Premature deprotection leading to branching or crosslinking. Catalyst inhibition. | Use a non-acidic catalyst system. Increase catalyst loading. |
| Carboxyl (-COOH) | tert-Butyl (tBu) | Acid-labile. Similar to Boc, can be cleaved by acidic conditions during polymerization. The carboxyl group can also interact with the catalyst. | Premature deprotection. Catalyst inhibition. | Use a non-acidic catalyst system. Protect the carboxyl group as a benzyl ester if hydrogenolysis is a viable deprotection step post-polymerization. |
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of a Functionalized Lactide
This protocol provides a general guideline. Specific conditions should be optimized for each unique functionalized monomer.
-
Monomer and Initiator Purification:
-
Recrystallize the functionalized lactide monomer from an appropriate solvent (e.g., ethyl acetate, toluene) to a high purity. Dry under vacuum.
-
Distill the alcohol initiator (e.g., benzyl alcohol) over a suitable drying agent (e.g., CaH₂) and store under an inert atmosphere.
-
-
Polymerization Setup:
-
Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
In a glovebox or under an inert atmosphere, add the purified functionalized lactide monomer and a magnetic stir bar to the reaction flask.
-
Melt the monomer under vacuum and then purge with inert gas.
-
-
Initiation and Polymerization:
-
In a separate vial, prepare a stock solution of the catalyst (e.g., Sn(Oct)₂) in dry toluene.
-
Add the desired amount of initiator to the molten monomer, followed by the catalyst solution via syringe.
-
Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
-
Termination and Purification:
-
Cool the reaction to room temperature and dissolve the viscous polymer in a suitable solvent (e.g., dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and wash with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Visualizing Reaction Mechanisms
Diagram 1: General Ring-Opening Polymerization (ROP) Workflow
Caption: A typical experimental workflow for the ring-opening polymerization of functionalized lactides.
Diagram 2: Epimerization (Racemization) Side Reaction
Caption: The mechanism of epimerization, a common side reaction leading to loss of stereopurity.
Diagram 3: Intramolecular Transesterification (Back-Biting)
Caption: The "back-biting" mechanism, a form of intramolecular transesterification that reduces polymer molecular weight.
References
- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5502215A - Method for purification of lactide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,6-dibenzyl-1,4-dioxane-2,5-dione
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3,6-dibenzyl-1,4-dioxane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials (e.g., 2-hydroxy-3-phenylpropanoic acid), linear oligomers, and residual catalysts or acids used in the synthesis.[1] The presence of acidic impurities is a frequent issue in the synthesis of 1,4-dioxane-2,5-diones.[1]
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is the most common and effective method for purifying 1,4-dioxane-2,5-diones.[1][2] The choice of solvent is critical for achieving high purity and yield.
Q3: Can I use distillation for purification?
A3: While distillation can be used for some lower molecular weight 1,4-dioxane-2,5-diones, it may not be suitable for this compound due to its higher molecular weight and potential for thermal degradation at the required high temperatures.[1] Vacuum distillation might be an option, but care must be taken to avoid decomposition.
Q4: My purified product is an oil instead of a crystalline solid. What could be the reason?
A4: The presence of impurities, particularly oligomers, can lower the melting point and prevent crystallization.[1] Residual solvent or the presence of stereoisomers can also contribute to the product being an oil.
Q5: How can I confirm the purity of my this compound?
A5: Purity can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and melting point analysis. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | - Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. - Try a multi-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation). - Ensure the solution is fully saturated before cooling. |
| Product is an Oil or Gummy Solid | - Presence of oligomeric impurities.[1] - Residual solvent. | - Wash the crude product with a non-polar solvent like hexane to remove some oligomers before recrystallization. - Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to precipitate the product. - Ensure the purified product is thoroughly dried under vacuum. |
| Discolored Product (Yellow or Brown) | - Thermal degradation during synthesis or workup. - Presence of colored impurities. | - Avoid excessive heating during the reaction and purification steps. - Consider treating a solution of the crude product with activated charcoal before recrystallization to remove colored impurities. |
| Broad Melting Point Range | The product is still impure. | - Repeat the recrystallization process. - Consider using a different solvent system for the second recrystallization. - Column chromatography may be necessary for difficult-to-remove impurities. |
| Product Hydrolyzes During Purification | Exposure to water, especially in the presence of acid or base. | - Use anhydrous solvents for recrystallization. - Perform the purification under an inert atmosphere (e.g., nitrogen or argon). - Neutralize any acidic or basic residues before purification. |
Illustrative Purification Data
The following table provides an example of how to compare the effectiveness of different recrystallization solvents. Note: This is representative data and may not reflect actual experimental results.
| Recrystallization Solvent | Yield (%) | Purity by HPLC (%) | Melting Point (°C) |
| Ethyl Acetate | 85 | 98.5 | 145-147 |
| Toluene | 78 | 99.1 | 146-147 |
| Acetone/Water (9:1) | 90 | 97.2 | 143-145 |
| Dichloromethane/Hexane | 82 | 98.8 | 145-146 |
Experimental Protocol: Recrystallization
This is a general procedure that can be adapted for the purification of this compound.
-
Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the solid impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purification Workflow and Troubleshooting Logic
References
troubleshooting low molecular weight in poly(benzyl-lactide) polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low molecular weight during the ring-opening polymerization of benzyl-lactide.
Troubleshooting Guide: Low Molecular Weight Poly(benzyl-lactide)
This guide addresses common issues leading to the synthesis of low molecular weight poly(benzyl-lactide) in a question-and-answer format.
Question 1: My final polymer has a significantly lower molecular weight than targeted based on my monomer-to-initiator ratio. What are the likely causes?
Several factors can contribute to a lower-than-expected molecular weight. The most common culprits are impurities in your reaction system, particularly water. Other potential causes include incorrect monomer-to-initiator ratios, catalyst deactivation, or suboptimal reaction conditions.
Key Troubleshooting Steps:
-
Verify Monomer and Solvent Purity: Ensure that the benzyl-lactide monomer and any solvents used are of high purity and are thoroughly dried. The presence of water can act as an initiator, leading to a higher number of polymer chains than intended, thus reducing the average molecular weight.[1][2][3]
-
Check Initiator and Catalyst Integrity: Confirm the purity and accurate measurement of your initiator (e.g., benzyl alcohol) and catalyst (e.g., tin(II) 2-ethylhexanoate).
-
Review Reaction Conditions: Ensure that the polymerization temperature and time are appropriate for your specific catalytic system.
Question 2: I suspect water contamination in my reaction. How can I minimize its impact?
Water is a significant contributor to low molecular weight in poly(benzyl-lactide) polymerization as it can initiate polymerization, leading to an uncontrolled increase in the number of polymer chains.
Strategies to Minimize Water Contamination:
-
Monomer Purification: Recrystallize the benzyl-lactide monomer from a dry solvent, such as toluene or ethyl acetate, and dry it under vacuum before use.[4][5]
-
Solvent Drying: If using a solvent, ensure it is rigorously dried using appropriate methods, such as distillation over a drying agent or passing it through a column of activated molecular sieves.
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Glassware Preparation: Thoroughly dry all glassware in an oven and cool it under an inert atmosphere before use.
Question 3: My Gel Permeation Chromatography (GPC) results show a broad molecular weight distribution (high polydispersity index - PDI). What could be the reason?
A broad PDI suggests a lack of control over the polymerization process. This can be caused by several factors:
-
Slow Initiation: If the initiation rate is significantly slower than the propagation rate, new polymer chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.
-
Transesterification Reactions: Side reactions such as intermolecular or intramolecular transesterification can lead to a redistribution of polymer chain lengths, broadening the PDI. These side reactions are often more prevalent at higher temperatures and longer reaction times.
-
Impurities: As mentioned, impurities can act as unintended initiators, leading to a less controlled polymerization and a broader PDI.
To address this, ensure a rapid and efficient initiation by using a well-characterized and active catalyst/initiator system. Optimizing the reaction temperature and time can also help to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical monomer-to-initiator ratio for achieving a high molecular weight poly(benzyl-lactide)?
The monomer-to-initiator ([M]/[I]) ratio is a critical parameter for controlling the molecular weight. A higher ratio will theoretically result in a higher molecular weight. For example, a [M]/[I] ratio of 400 can yield a polymer with a number average molecular weight (Mn) of approximately 56,500 g/mol .[6]
Q2: What is the recommended catalyst for the ring-opening polymerization of benzyl-lactide?
Tin(II) 2-ethylhexanoate (Sn(Oct)₂), often used in conjunction with an alcohol initiator like benzyl alcohol, is a commonly used and effective catalyst for the ring-opening polymerization of lactide.[1][2] However, for biomedical applications where tin residues are a concern, other catalysts based on zinc, magnesium, or calcium are being explored.[6]
Q3: How does reaction temperature affect the molecular weight of poly(benzyl-lactide)?
Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can also promote side reactions like transesterification and thermal degradation, which can lead to a decrease in the final molecular weight and a broadening of the molecular weight distribution.[7] The optimal temperature will depend on the specific catalyst and initiator system being used.
Q4: Can I reuse my catalyst?
The reusability of the catalyst depends on its stability under the reaction conditions. Some catalysts may be prone to degradation or deactivation over time, especially at elevated temperatures. It is generally recommended to use fresh catalyst for each polymerization to ensure reproducibility and achieve the desired molecular weight.
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio on the Molecular Weight of Poly(L-lactide)
| Target Degree of Polymerization ([M]/[I]) | Number Average Molecular Weight (Mn, g/mol ) by ¹H NMR |
| 100 | Not specified |
| 200 | 32,100 |
| 400 | 56,500 |
Data adapted from a study on the bulk polymerization of L-lactide initiated by benzyl alcohol and catalyzed by DMAP:MSA (1:2) at 150 °C.[6]
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of Benzyl-Lactide
-
Monomer Purification:
-
Recrystallize benzyl-lactide from anhydrous toluene.
-
Dry the purified monomer under vacuum at a temperature below its melting point for at least 24 hours.
-
-
Reaction Setup:
-
Assemble a flame-dried reaction vessel equipped with a magnetic stirrer and an inlet for an inert gas (e.g., argon or nitrogen).
-
Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Polymerization:
-
Add the purified benzyl-lactide monomer to the reaction vessel.
-
Heat the vessel to the desired reaction temperature (e.g., 130-150 °C) to melt the monomer.
-
In a separate, dry vial, prepare a stock solution of the initiator (e.g., benzyl alcohol) and catalyst (e.g., tin(II) 2-ethylhexanoate) in a minimal amount of anhydrous toluene.
-
Inject the required amount of the initiator and catalyst solution into the molten monomer under vigorous stirring.
-
Allow the polymerization to proceed for the desired amount of time (e.g., 2-24 hours).
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature. The polymer should solidify.
-
Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane or chloroform).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the chemical structure of the polymer using ¹H NMR and ¹³C NMR spectroscopy.
-
Visualizations
Caption: Troubleshooting workflow for low molecular weight in poly(benzyl-lactide) polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization | Springer Nature Experiments [experiments.springernature.com]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. US5502215A - Method for purification of lactide - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
improving thermal stability of poly(3,6-dibenzyl-1,4-dioxane-2,5-dione)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(3,6-dibenzyl-1,4-dioxane-2,5-dione). The information provided is based on established principles of polyester chemistry and ring-opening polymerization, adapted to the specific challenges anticipated with this polymer.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and characterization of poly(this compound).
Monomer Synthesis: this compound
Issue 1: Low yield of the dibenzyl-substituted monomer.
| Possible Cause | Suggested Solution |
| Incomplete cyclization of the precursor. | Ensure rigorous removal of water during the synthesis. Use a Dean-Stark trap or high vacuum. |
| Side reactions, such as intermolecular condensation. | Perform the cyclization reaction under high dilution conditions to favor intramolecular cyclization. |
| Impure starting materials. | Purify the starting materials (e.g., 3-phenyl-lactic acid) by recrystallization or chromatography before use. |
Issue 2: Presence of impurities in the synthesized monomer.
| Possible Cause | Suggested Solution |
| Residual starting materials or linear oligomers. | Purify the crude monomer by recrystallization from a suitable solvent (e.g., toluene, ethyl acetate). |
| Epimerization of the stereocenters. | Use mild reaction conditions and catalysts to minimize racemization. |
Ring-Opening Polymerization (ROP)
Issue 3: Low polymer molecular weight.
| Possible Cause | Suggested Solution |
| Impurities in the monomer or initiator. | Ensure high purity of the monomer and initiator. Traces of water can act as an initiator and broaden the molecular weight distribution. |
| Chain transfer reactions. | Minimize impurities that can act as chain transfer agents. |
| Inefficient catalyst. | Screen different catalysts (e.g., tin(II) octoate, organocatalysts) and optimize the catalyst-to-initiator ratio. |
| Steric hindrance from the bulky benzyl groups. | Increase the polymerization temperature and/or reaction time to improve monomer conversion. |
Issue 4: Broad molecular weight distribution (High Polydispersity Index - PDI).
| Possible Cause | Suggested Solution |
| Slow initiation compared to propagation. | Use a fast and efficient initiating system. |
| Presence of multiple initiating species. | Ensure the purity of the initiator and monomer to avoid side reactions that can generate new initiating species. |
| Transesterification side reactions. | Use milder reaction conditions (lower temperature) if possible, or choose a catalyst less prone to promoting transesterification. |
Polymer Characterization
Issue 5: Inconsistent thermal properties (TGA/DSC).
| Possible Cause | Suggested Solution |
| Residual monomer or catalyst in the polymer. | Purify the polymer by precipitation in a non-solvent to remove unreacted monomer and catalyst residues. |
| Variable molecular weight and PDI. | Ensure consistent polymerization conditions to obtain reproducible molecular weights. |
| Different thermal history of the samples. | To erase the thermal history, pre-heat the sample in the DSC above its melting temperature, cool it down, and then run the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of poly(this compound)?
Due to the presence of aromatic benzyl groups, the thermal stability is expected to be higher than that of aliphatic polyesters like polylactic acid (PLA). The bulky side groups may, however, influence the degradation mechanism. A typical onset of decomposition can be anticipated to be above 300°C.
Q2: How can the thermal stability of this polymer be improved?
Several strategies can be employed:
-
End-capping: Reacting the hydroxyl end-groups of the polymer chains with reagents like acetic anhydride can block this potential initiation site for thermal degradation.
-
Use of stabilizers: Incorporating thermal stabilizers such as hindered phenols or phosphites can mitigate thermo-oxidative degradation.
-
Copolymerization: Introducing more thermally stable co-monomers can enhance the overall thermal resistance of the resulting copolymer.
Q3: What are the expected glass transition (Tg) and melting (Tm) temperatures?
The bulky benzyl side chains are expected to restrict chain mobility, leading to a higher Tg compared to PLA. The polymer's crystallinity, and thus its Tm, will depend on the stereochemistry of the monomer used. An amorphous polymer might only show a Tg, while a semi-crystalline polymer will exhibit both a Tg and a Tm.
Q4: What is a suitable catalyst for the ring-opening polymerization of this compound?
Common catalysts for lactide polymerization, such as tin(II) octoate (Sn(Oct)₂), are a good starting point. Organocatalysts, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also be effective and may offer advantages in terms of biocompatibility for drug delivery applications.
Q5: How does the stereochemistry of the monomer affect the polymer's properties?
The use of enantiomerically pure L- or D-monomers can lead to semi-crystalline polymers with distinct melting points. Polymerization of a racemic mixture or a meso-monomer will likely result in an amorphous polymer, which will be transparent and have a lower softening temperature.
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for determining the thermal stability of poly(this compound).
-
Sample Preparation: Ensure the polymer sample is dry and free of solvent.
-
Instrument Setup:
-
Place 5-10 mg of the polymer sample into a TGA pan (alumina or platinum).
-
Place the pan in the TGA instrument.
-
-
Experimental Conditions:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax).
-
Differential Scanning Calorimetry (DSC)
This protocol provides a general method for determining the thermal transitions of the polymer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min. This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10°C/min). This allows for the observation of crystallization (Tc).
-
Second Heating Scan: Heat the sample again under the same conditions as the first heating scan. This scan is used to determine the glass transition temperature (Tg) and the melting temperature (Tm).
-
-
Data Analysis:
-
Analyze the second heating scan to determine the Tg (midpoint of the step change in the heat flow curve) and the Tm (peak of the melting endotherm).
-
Analyze the cooling scan to determine the Tc (peak of the crystallization exotherm).
-
Data Presentation
Table 1: Anticipated Thermal Properties of Poly(this compound) in Comparison to Polylactic Acid (PLA)
| Property | Poly(this compound) (Estimated) | Polylactic Acid (PLA) (Typical) |
| Glass Transition Temperature (Tg) | 80 - 120 °C | 55 - 65 °C |
| Melting Temperature (Tm) | 180 - 220 °C (for crystalline forms) | 150 - 180 °C |
| Onset Decomposition Temperature (Tonset) | > 300 °C | ~280 °C |
Note: The values for poly(this compound) are estimates based on the expected influence of the benzyl side groups and require experimental verification.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Troubleshooting logic for addressing low molecular weight in polymerization.
Technical Support Center: Overcoming Steric Hindrance in Bulky Lactide Polymerization
Welcome to the technical support center for bulky lactide polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the challenges of polymerizing sterically hindered lactide monomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the ring-opening polymerization (ROP) of bulky lactides.
Question 1: Why am I observing low or no monomer conversion in my bulky lactide polymerization?
Answer: Low monomer conversion is a common issue when dealing with sterically hindered lactides. Several factors can contribute to this problem:
-
Inappropriate Catalyst Selection: The catalyst's steric bulk and activity are critical. For bulky monomers, a catalyst with a less sterically hindered active site may be necessary to allow the monomer to coordinate and insert. For instance, while tin(II) octoate (Sn(Oct)₂) is a common catalyst, its effectiveness can be diminished by bulky substituents on the lactide.[1] Organocatalysts like phosphines or certain metal complexes with tailored ligand frameworks might be more suitable.[2][3]
-
Insufficient Reaction Temperature or Time: Polymerization of bulky lactides often requires higher temperatures or longer reaction times to overcome the higher activation energy barrier caused by steric hindrance. However, excessively high temperatures can lead to side reactions.[4]
-
Catalyst Deactivation: Impurities in the monomer, solvent, or initiator (e.g., water, alcohols) can deactivate the catalyst.[5] Ensure all reagents and glassware are rigorously dried. Some catalysts also have low thermal stability and can deactivate at elevated temperatures.[4]
-
Monomer Purity: The presence of impurities in the bulky lactide monomer can inhibit the polymerization. It is crucial to use highly purified monomer. Recrystallization of the lactide from a suitable solvent like ethyl acetate is a common purification method.[1]
Question 2: My polymer has a much lower molecular weight than targeted and a broad polydispersity (Đ > 1.5). What could be the cause?
Answer: Poor control over molecular weight and a high polydispersity index (Đ) often indicate a lack of control over the polymerization process, which can be exacerbated by bulky monomers. Key factors include:
-
Chain Transfer Reactions: The presence of impurities with hydroxyl groups (e.g., water, alcohols) can act as alternative initiators, leading to the formation of more polymer chains than intended, thus lowering the molecular weight and broadening the dispersity.[5]
-
Transesterification Reactions: At elevated temperatures, both intramolecular and intermolecular transesterification reactions can occur. These side reactions lead to chain scission and a scrambling of the polymer chains, resulting in a broader molecular weight distribution.[4] This is particularly problematic in bulk polymerizations at high temperatures.[4]
-
Catalyst Activity: A catalyst that is too active or not selective enough can promote side reactions. The choice of catalyst and control over the polymerization conditions are crucial. For example, some phosphine catalysts have been shown to produce polylactides with narrow dispersities.[2][3]
-
Monomer-to-Initiator Ratio: An inaccurate monomer-to-initiator ratio will lead to a deviation from the theoretical molecular weight. Ensure precise measurement of both components.
Question 3: The polymerization of my bulky lactide is very slow. How can I increase the reaction rate?
Answer: Slow polymerization kinetics are a direct consequence of the steric hindrance presented by bulky substituents. Here are some strategies to increase the rate:
-
Optimize Reaction Temperature: Increasing the temperature will generally increase the polymerization rate. However, this must be balanced against the risk of side reactions like racemization and transesterification.[4] A systematic study to find the optimal temperature for your specific monomer-catalyst system is recommended.
-
Increase Catalyst Loading: A higher catalyst concentration can lead to a faster reaction. However, this may also increase the rate of side reactions and the amount of residual catalyst in the final polymer.
-
Select a More Active Catalyst: Different catalysts exhibit vastly different activities. For bulky lactides, highly active catalysts such as certain zinc or titanium complexes, or specific organocatalysts, might be necessary.[6][7]
-
Use of a Co-catalyst/Initiator: The presence of an initiator, typically an alcohol, is often required for controlled polymerization. The nature of the initiator can also influence the reaction rate.
Question 4: I am observing discoloration (e.g., yellowing or browning) of my polymer during bulk polymerization at high temperatures. What is the cause and how can I prevent it?
Answer: Discoloration during high-temperature bulk polymerization is often a sign of polymer or catalyst degradation.
-
Catalyst Degradation: Some catalysts, particularly certain organocatalysts, have limited thermal stability and can decompose at the high temperatures required for bulk polymerization, leading to colored byproducts.[4]
-
Polymer Degradation: At very high temperatures (e.g., >180°C), the polylactide itself can start to degrade, leading to discoloration.[4]
-
Impurities: The presence of impurities in the monomer or catalyst can also contribute to discoloration at high temperatures.
-
Prevention:
-
Select a thermally stable catalyst suitable for high-temperature reactions.
-
Carefully control the polymerization temperature and time to minimize degradation.
-
Ensure the highest purity of the monomer and other reagents.
-
Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Data Presentation: Catalyst Performance in Bulky Lactide Polymerization
The following tables summarize quantitative data from various studies on the polymerization of lactides, providing a comparison of different catalytic systems.
Table 1: Performance of Organocatalysts in Lactide Polymerization
| Catalyst | Monomer | Temp (°C) | Time | Conversion (%) | Mn ( kg/mol ) | Đ (PDI) | Reference |
| P(n-Bu)₃ | L-Lactide | 135 | 10 min | - | - | 1.11-1.40 | [4] |
| Guanidinium acetate | L-Lactide | 110 | 24 h | - | up to 150 DP | ~1.09 | [4] |
| 1,1,3,3-tetramethyl-guanidine | L-Lactide | 140 | 30 min | 45 | 12 | - | [4] |
Table 2: Performance of Metal-Based Catalysts in Lactide Polymerization
| Catalyst | Monomer | Temp (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (PDI) | Reference |
| Bimetallic Ti complex | rac-Lactide | 130 | 24 | 73 | - | - | |
| Tetrametallic Ti complex | rac-Lactide | 130 | 24 | 30-40 | - | - | [6] |
| Sn(Oct)₂ / PPh₃ | L,L-Lactide | - | - | - | - | - | |
| (salen)Al complexes | rac-Lactide | 70 | - | >90 | ~7.2 | - | [8] |
| Zn(II) aryl carboxylate | L-Lactide | - | - | - | - | - | [9] |
| Dinuclear Zinc complexes | Lactide | RT | - | - | - | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for Bulk Polymerization of Bulky Lactide
This protocol provides a general guideline. Specific conditions such as temperature, time, and catalyst choice should be optimized for the specific bulky lactide monomer being used.
1. Materials and Reagents:
-
Bulky lactide monomer (purified by recrystallization)
-
Selected catalyst (e.g., Sn(Oct)₂, phosphine, etc.)
-
Initiator (e.g., benzyl alcohol, dried over molecular sieves)
-
Anhydrous solvent for catalyst/initiator dissolution (e.g., toluene, THF)
-
Dry glassware (oven-dried at >120°C overnight)
2. Monomer Purification:
-
Dissolve the crude bulky lactide in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash with cold ethyl acetate.
-
Dry the purified monomer under vacuum for at least 24 hours before use.
3. Polymerization Setup:
-
Assemble the reaction vessel (e.g., a Schlenk flask or a small reactor) equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Add the purified bulky lactide monomer to the reaction vessel.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst and initiator in the chosen anhydrous solvent.
-
Heat the reaction vessel to the desired polymerization temperature using an oil bath.
-
Once the monomer has melted and reached the target temperature, inject the catalyst/initiator solution into the reaction vessel via a syringe.
4. Polymerization Reaction:
-
Maintain the reaction at the set temperature with constant stirring for the predetermined reaction time.
-
Monitor the progress of the polymerization by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
5. Polymer Isolation and Purification:
-
After the desired time, stop the reaction by cooling the vessel to room temperature.
-
Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane, chloroform).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol, hexane).
-
Collect the precipitated polymer by filtration and wash with the non-solvent.
-
Dry the purified polymer under vacuum to a constant weight.
6. Polymer Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (Đ) by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and end groups by ¹H and ¹³C NMR spectroscopy.
-
Analyze the thermal properties (e.g., glass transition temperature, melting temperature) by Differential Scanning Calorimetry (DSC).
Visualizations
References
- 1. Functional Lactide Monomers: Methodology and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphines: Nucleophilic organic catalysts for the controlled ring-opening polymerization of lactides for J Polym Sci Part A - IBM Research [research.ibm.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. Highly Active and Robust Catalysts for Lactide Polymerization - ChemistryViews [chemistryviews.org]
- 8. pnas.org [pnas.org]
- 9. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for Scaling Up Dibenzyl-dioxane-dione Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 3,6-dibenzyl-1,4-dioxane-2,5-dione. The information is presented in a question-and-answer format to directly address potential challenges during synthesis and purification.
Troubleshooting Guides
Issue 1: Low Yield of Dibenzyl-dioxane-dione
Q1: My reaction yield is significantly lower than expected during scale-up. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 1,4-dioxane-2,5-diones are a common issue, often exacerbated during scale-up. The primary cause is typically the formation of undesired side products. The direct condensation of mandelic acid can lead to a complex mixture of linear and cyclic oligomers, resulting in poor yields of the desired cyclic dimer.[1]
Troubleshooting Steps:
-
Adopt a Two-Step Process: Instead of a direct one-pot synthesis, consider a two-step approach. First, heat the mandelic acid to form oligomers with the removal of water. In the second step, perform thermolysis of the oligomer in the presence of a suitable catalyst to promote cyclization.[1]
-
Optimize Catalyst Selection: The choice of catalyst is critical. While p-toluenesulfonic acid has been used, it can lead to low yields.[1] Experiment with different transesterification or cyclization catalysts, such as tin(II) octoate, which is commonly used in lactide synthesis.
-
Ensure Efficient Water Removal: Water can hydrolyze the ester bonds of the product and intermediates, shifting the equilibrium away from the desired product.[2] On a larger scale, ensure your system for water removal (e.g., Dean-Stark trap, azeotropic distillation) is efficient.
-
Control Reaction Temperature: High temperatures can favor the formation of tar and other degradation products.[1] Carefully control the temperature during both oligomerization and cyclization steps. The thermolysis of the oligomer is often performed at high temperatures (around 250°C), so precise control is crucial.[1]
Issue 2: Product Purity and Impurities
Q2: My final product is contaminated with significant impurities. What are the likely impurities and how can I minimize their formation and remove them?
A2: Impurities in dibenzyl-dioxane-dione synthesis can include unreacted mandelic acid, linear and cyclic oligomers, and side-reaction products like benzaldehyde and 2,5-diphenyl-1,3-dioxolan-4-one.[3] Crude product often contains a significant amount of acidic impurities.[1]
Troubleshooting and Purification Steps:
-
Identify Impurities: Use analytical techniques like 1H NMR, 13C NMR, and mass spectrometry to identify the specific impurities in your product.
-
Minimize Side Reactions:
-
Oligomer Formation: As mentioned, a two-step process can help control oligomerization.[1]
-
Benzaldehyde Formation: This can occur through decarbonylation or decarboxylation of mandelic acid, especially at high temperatures.[3] Optimize the reaction temperature to minimize this side reaction.
-
Dioxolanone Formation: This byproduct can arise from the reaction of mandelic acid with benzaldehyde.[3] Minimizing benzaldehyde formation will consequently reduce this impurity.
-
-
Purification Protocol: An arduous purification procedure is often necessary.[1]
-
Crystallization: This is a key step for purifying the final product. The crude product is typically crystallized from an appropriate solvent.[1] You may need to screen various solvents to find the optimal one for your product.
-
Distillation/Sublimation: The product can be distilled from the reaction mixture as it is formed.[1] Fractional vacuum sublimation can also be an effective purification method.
-
Washing: Washing the crude product with a sodium bicarbonate or sodium carbonate solution can help remove acidic impurities.
-
Issue 3: Tar Formation
Q3: My reaction is producing a significant amount of tar, making workup and purification difficult. How can I prevent this?
A3: Excessive tar formation is a known issue in the synthesis of 1,4-dioxane-2,5-diones, particularly at elevated temperatures.[1]
Mitigation Strategies:
-
Precise Temperature Control: Avoid localized overheating. Ensure uniform heating of the reaction vessel, especially during scale-up.
-
Inert Atmosphere: Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.
-
Catalyst Concentration: Use the optimal concentration of the catalyst. Too much catalyst can sometimes promote side reactions leading to tar.
-
Solvent Selection: While the cyclization is often done neat (in the melt), using a high-boiling, inert solvent might help to better control the temperature and minimize charring.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for synthesizing dibenzyl-dioxane-dione?
A1: A common method is a two-step process:[1]
-
Oligomerization: Heat mandelic acid under vacuum or with azeotropic removal of water to form low molecular weight oligomers.
-
Cyclization/Depolymerization: Heat the oligomer (often in the presence of a catalyst) under reduced pressure. The dibenzyl-dioxane-dione is formed via intramolecular cyclization and can be distilled from the reaction mixture as it forms.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to monitor include:
-
Temperature: Crucial for controlling reaction rate and minimizing side reactions and tar formation.
-
Pressure (Vacuum): Important for efficient removal of water during oligomerization and for the distillation of the product during cyclization.
-
Stirring/Agitation: Ensures uniform heat distribution and mass transfer, which is critical in larger reactors.
-
Rate of Water Removal: A good indicator of the progress of the oligomerization step.
Q3: How does the purity of the starting mandelic acid affect the final product?
A3: The purity of the starting material is critical. Impurities in the mandelic acid can act as chain terminators during oligomerization or lead to undesired side products, complicating purification and potentially affecting the properties of any downstream polymers.
Q4: Are there any specific safety precautions I should take?
A4: Mandelic acid can be an irritant.[4] The reactions are often run at high temperatures and under vacuum, so appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, blast shield) are essential. When burning, mandelic acid can emit acrid smoke and fumes.[5]
Data Presentation
Table 1: Reaction Conditions for Dibenzyl-dioxane-dione Synthesis (Template)
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Production Scale (e.g., 100kg) |
| Oligomerization | |||
| Mandelic Acid (mass) | |||
| Temperature (°C) | |||
| Pressure (mbar) | |||
| Time (h) | |||
| Cyclization | |||
| Catalyst | |||
| Catalyst Loading (mol%) | |||
| Temperature (°C) | |||
| Pressure (mbar) | |||
| Time (h) | |||
| Results | |||
| Crude Yield (%) | |||
| Purified Yield (%) | |||
| Purity (%) |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Formation of linear/cyclic oligomers | Adopt a two-step synthesis; Optimize catalyst and water removal. |
| Product hydrolysis | Ensure efficient water removal. | |
| Impurity | Unreacted starting material | Optimize reaction time and temperature. |
| Oligomers | Use a two-step process; Optimize cyclization conditions. | |
| Benzaldehyde, Dioxolanone | Control reaction temperature to minimize side reactions. | |
| Tar Formation | High reaction temperature | Ensure uniform and controlled heating; Use an inert atmosphere. |
Experimental Protocols
Representative Protocol for Two-Step Synthesis of this compound
Disclaimer: This is a generalized protocol based on methods for similar compounds and should be optimized for your specific equipment and scale.
Step 1: Oligomerization of Mandelic Acid
-
Charge the reactor with mandelic acid.
-
Heat the reactor to 150-180°C under a slow stream of inert gas (e.g., nitrogen) or under vacuum (e.g., 20-50 mbar).
-
Continuously remove the water formed during the reaction using a suitable condenser and collection flask.
-
Continue heating until water evolution ceases (typically 2-4 hours). The product will be a viscous oligomeric melt.
-
Allow the reactor to cool slightly before proceeding to the next step.
Step 2: Cyclization to Dibenzyl-dioxane-dione
-
Add the cyclization catalyst (e.g., tin(II) octoate, 0.1-0.5 mol%) to the oligomeric melt.
-
Equip the reactor for vacuum distillation.
-
Gradually increase the temperature to 220-250°C while reducing the pressure (e.g., <10 mbar).
-
The this compound will form and distill over. Collect the distillate in a cooled receiver.
-
Continue the process until no more product distills.
-
The collected crude product can then be purified by recrystallization from a suitable solvent (e.g., toluene, ethyl acetate).
Visualizations
Caption: General experimental workflow for the two-step synthesis of dibenzyl-dioxane-dione.
Caption: Decision tree for troubleshooting low yield and purity issues.
References
- 1. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is mandelic acid? Benefits, side effects and uses [medicalnewstoday.com]
- 5. Mandelic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Structure of 3,6-dibenzyl-1,4-dioxane-2,5-dione with ¹H NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis for validating the structure of 3,6-dibenzyl-1,4-dioxane-2,5-dione using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental data for key reference compounds and a detailed protocol for synthesis and analysis.
The target molecule, this compound, is a cyclic diester, or dilactide, derived from 2-hydroxy-3-phenylpropanoic acid (phenyllactic acid). Its structural confirmation by ¹H NMR relies on the distinct chemical shifts and coupling patterns of its protons, particularly the benzylic and methine protons. This guide compares the expected ¹H NMR spectrum of the target compound with that of its precursor and a potential linear oligomeric side-product.
Comparative ¹H NMR Data
The following table summarizes the expected and experimental ¹H NMR chemical shifts for this compound and key comparative compounds. These values are crucial for identifying the successful synthesis of the target cyclic structure and for detecting potential impurities.
| Compound | Protons | Expected/Observed Chemical Shift (ppm) | Multiplicity | Notes |
| This compound (Predicted) | Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | The chemical environment of the phenyl protons is largely unchanged from the precursor. |
| Methine (CH) | ~5.0-5.3 | Triplet | The methine proton is deshielded due to the adjacent ester oxygen and its position within the rigid ring structure. | |
| Benzylic (CH₂) | ~3.0-3.3 | Doublet of Doublets | The benzylic protons are diastereotopic and will appear as a pair of doublets due to coupling with the methine proton. | |
| 2-Hydroxy-3-phenylpropanoic acid (Phenyllactic Acid) | Aromatic (C₆H₅) | 7.28-7.40[1] | Multiplet | Typical aromatic proton signals.[1] |
| Methine (CH) | 4.25-4.27[1] | Triplet | The chemical shift is influenced by the adjacent hydroxyl and carboxylic acid groups.[1] | |
| Benzylic (CH₂) | 2.85-3.11[1] | Doublet of Doublets | The two benzylic protons are diastereotopic and couple with the methine proton.[1] | |
| Linear Oligoester of Phenyllactic Acid (Predicted) | Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | Similar to the monomer and cyclic dimer. |
| Methine (CH) | ~4.3-4.8 | Multiplet | A broader range of chemical shifts is expected due to different environments in the oligomer chain (end-groups vs. internal units). | |
| Benzylic (CH₂) | ~2.9-3.2 | Multiplet | Complex multiplicity due to varying adjacent groups in the oligomer. |
Experimental Protocols
Synthesis of this compound
The synthesis of 3,6-disubstituted-1,4-dioxane-2,5-diones can be achieved through the dehydration and cyclization of the corresponding α-hydroxy acid.[2] A general procedure involves two main steps: the formation of linear oligomers followed by a catalyzed depolymerization to the cyclic dimer.
Step 1: Oligomerization of 2-Hydroxy-3-phenylpropanoic acid
-
2-Hydroxy-3-phenylpropanoic acid is heated under reduced pressure (e.g., 150-180 °C) to remove water and form low molecular weight oligomers.
-
The reaction is monitored by the amount of water collected.
Step 2: Cyclization to this compound
-
A depolymerization catalyst (e.g., tin(II) octoate, zinc oxide) is added to the oligomeric mixture.
-
The temperature is increased (e.g., 200-250 °C) under high vacuum.
-
The this compound product is distilled from the reaction mixture as it forms.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., toluene, ethyl acetate).
¹H NMR Analysis
-
A small sample of the purified product (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 MHz or higher).
-
The chemical shifts, multiplicity, and integration of the signals are analyzed to confirm the structure.
Structure Validation Workflow
The following diagram illustrates the logical workflow for the validation of the this compound structure.
Distinguishing the Cyclic Dimer from Alternatives
A key aspect of the validation is to differentiate the desired cyclic product from the starting material and potential side products.
-
Methine Proton Shift: The most telling signal is that of the methine proton. In the cyclic dimer, this proton is expected to be significantly downfield (around 5.0-5.3 ppm) compared to the phenyllactic acid precursor (around 4.26 ppm).[1] This is due to the constrained environment of the dioxane ring and the influence of two ester functionalities.
-
Absence of -OH and -COOH protons: The ¹H NMR spectrum of the purified this compound should not show the broad signals corresponding to the hydroxyl (-OH) and carboxylic acid (-COOH) protons of the starting material.
-
Sharp, Well-Defined Signals: The cyclic dimer should exhibit sharp and well-resolved signals, whereas the presence of linear oligomers would likely result in broader, more complex multiplets, especially for the methine and benzylic protons, due to the mixture of different chain lengths and end-groups.
By carefully analyzing the ¹H NMR spectrum and comparing it to the data provided, researchers can confidently validate the successful synthesis and purity of this compound.
References
Confirming Dibenzyl-Dioxane-Dione Monomer Purity: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with biodegradable polymers, ensuring the purity of the constituent monomers is a critical first step. The presence of impurities in monomers like dibenzyl-dioxane-dione can significantly impact polymerization kinetics, final polymer properties, and, ultimately, the performance and safety of the end-product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of dibenzyl-dioxane-dione, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted method for the purity determination of cyclic ester monomers. Its high resolving power allows for the separation of the main monomer from structurally similar impurities, residual starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A reversed-phase HPLC method is typically employed for the analysis of dibenzyl-dioxane-dione. This technique separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent, such as acetonitrile or methanol.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a 50:50 (v/v) mixture and gradually increasing the acetonitrile concentration to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 254 nm, where the benzyl groups of the monomer exhibit strong absorbance.
-
Sample Preparation: Accurately weigh approximately 10 mg of the dibenzyl-dioxane-dione monomer and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
The purity of the monomer is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Purity Analysis Methods
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations. The choice of method often depends on the specific impurities of interest, available instrumentation, and the desired level of quantitative accuracy.
| Parameter | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Quantitative determination based on nuclear magnetic resonance |
| Typical Impurities Detected | Non-volatile and thermally stable impurities, isomers, residual starting materials | Volatile impurities, residual solvents | A wide range of impurities containing NMR-active nuclei |
| Limit of Detection (LOD) | ~0.01% | ~0.001% for volatile compounds | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.005% for volatile compounds | ~0.3% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Sample Throughput | Moderate | High | Low to Moderate |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
Gas Chromatography (GC)
Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile impurities that may be present in the monomer sample, such as residual solvents from the synthesis and purification process.[1][2]
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Sample Preparation: Prepare a solution of the monomer in a suitable solvent like dichloromethane at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that can provide a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.[3][4][5][6][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial for accurate quantification. A 90° pulse angle should be used.
-
Data Processing: The spectra are carefully phased and baseline corrected. The purity is calculated by comparing the integral of a specific resonance of the analyte with the integral of a known resonance of the internal standard.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes described, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis of dibenzyl-dioxane-dione.
Caption: Logical relationship of analytical methods to potential impurities.
References
- 1. An Analytical Method for Determining Residual Lactide in Polylactide by Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. rssl.com [rssl.com]
A Comparative Analysis of Poly(benzyl-lactide) Copolymers and Polylactic Acid: Physicochemical Properties and Biomedical Potential
A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics of polylactic acid (PLA) and the emerging data on poly(benzyl-lactide) (PBLA) copolymers. This report synthesizes available data on their synthesis, thermal and mechanical properties, and degradation profiles, highlighting the influence of the benzyl functional group on the polylactide backbone.
Polylactic acid (PLA) has established itself as a leading biodegradable and biocompatible polymer for a wide array of applications, from biomedical devices to sustainable packaging.[1][2] Its versatility stems from its tunable properties based on stereochemistry and molecular weight.[3] In the quest for advanced biomaterials with tailored functionalities, researchers have explored modifications of the PLA backbone. One such modification involves the incorporation of benzyl-lactide (BLA) monomers to create poly(lactic acid-co-benzyl lactide) (P(LA-co-BLA)) copolymers. This guide provides a comparative analysis of PLA and the available data on P(LA-co-BLA) copolymers, offering insights into how the introduction of the benzyl group can modulate the polymer's characteristics.
Synthesis and Molecular Structure
Polylactic acid is typically synthesized through two primary routes: direct condensation polymerization of lactic acid and, more commonly for high molecular weight polymers, ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[4][5] The ROP method offers excellent control over molecular weight and polymer architecture.
Similarly, poly(lactic acid-co-benzyl lactide) copolymers are synthesized via the ring-opening copolymerization of lactide and a benzyl-ether substituted lactide monomer. The presence of the pendant benzyloxy groups introduces a new functionality to the polyester backbone, which can be further modified for specific applications, such as ligand attachment for targeted drug delivery.
References
A Comparative Analysis of the Mechanical Properties of Poly(benzyl-lactide) and Polycaprolactone (PCL)
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Material Selection
In the realm of biomedical research and drug development, the selection of appropriate polymeric materials is a critical determinant of success. Both poly(benzyl-lactide) (PBL) and polycaprolactone (PCL) are biodegradable polyesters that have garnered significant interest for applications such as drug delivery systems, tissue engineering scaffolds, and medical implants. Their mechanical properties, however, differ significantly, influencing their suitability for specific applications. This guide provides a comprehensive comparison of the mechanical characteristics of PBL and PCL, supported by available experimental data and standardized testing protocols.
Quantitative Mechanical Properties
| Mechanical Property | Polycaprolactone (PCL) | Poly(L-lactic acid) (PLLA) (for reference) |
| Tensile Strength (MPa) | 10.5 - 43 | 40 - 70 |
| Young's Modulus (GPa) | 0.33 - 0.36 | 1.2 - 3.5 |
| Elongation at Break (%) | >700 | 2 - 10 |
Discussion of Mechanical Behavior
Polycaprolactone (PCL) is characterized by its semi-crystalline nature, low glass transition temperature (around -60°C), and a melting point of approximately 60°C. This combination of properties results in a flexible and tough material with a very high elongation at break, making it suitable for applications requiring elasticity and resilience.
Poly(benzyl-lactide) (PBL) , as a derivative of polylactide (PLA), is expected to exhibit properties more akin to its parent polymer. PLA is a semi-crystalline polymer with a higher glass transition temperature (around 60-65°C) and melting point (around 175°C) compared to PCL. Consequently, PLA is a more rigid and brittle material with higher tensile strength and Young's modulus, but significantly lower elongation at break. The presence of the bulky benzyl side group in PBL is predicted to further restrict chain mobility, leading to increased stiffness and potentially lower toughness compared to PLA. However, without direct experimental data, this remains a theoretical inference.
Experimental Protocols
The mechanical properties of polymers are typically determined through standardized tensile testing procedures. The following outlines a general experimental protocol based on ASTM D638, "Standard Test Method for Tensile Properties of Plastics."
1. Specimen Preparation:
-
Test specimens are prepared in a dumbbell shape with defined dimensions to ensure that failure occurs in the narrow central region.
-
Specimens can be produced by injection molding, compression molding, or cut from a sheet of the material.
-
The thickness and width of the gage section are precisely measured for each specimen.
2. Test Conditions:
-
Testing is conducted under controlled environmental conditions, typically at 23 ± 2°C and 50 ± 5% relative humidity.
-
A universal testing machine (UTM) equipped with a load cell and extensometer is used.
3. Tensile Test Procedure:
-
The specimen is securely mounted in the grips of the UTM.
-
The extensometer is attached to the gage section of the specimen to accurately measure strain.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement data are recorded throughout the test.
4. Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracture. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before it breaks. It is calculated from the change in gage length at the point of fracture.
Logical Relationship of Polymer Structure to Mechanical Properties
The following diagram illustrates the relationship between the chemical structure of the monomers and the resulting mechanical properties of the polymers.
Caption: Monomer structure dictates polymer chain flexibility and resulting mechanical properties.
Experimental Workflow for Mechanical Property Comparison
This diagram outlines a typical workflow for comparing the mechanical properties of two polymers.
Caption: Standard workflow for comparative mechanical testing of polymeric materials.
In Vitro Degradation of Poly(3,6-dibenzyl-1,4-dioxane-2,5-dione): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected in vitro degradation behavior of poly(3,6-dibenzyl-1,4-dioxane-2,5-dione) against commonly studied biodegradable aliphatic polyesters: Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), and Poly(ε-caprolactone) (PCL). Due to the current absence of direct experimental data on the in vitro degradation of poly(this compound) in publicly available literature, this guide will project its degradation characteristics based on established principles of polyester degradation and the influence of its chemical structure.
Projected Degradation Profile of Poly(this compound)
Poly(this compound) is an aliphatic polyester with bulky benzyl side groups. This structural feature is anticipated to significantly influence its degradation profile compared to polyesters with smaller or no side groups.
Key Structural Considerations:
-
Steric Hindrance: The large benzyl groups are expected to create significant steric hindrance around the ester bonds in the polymer backbone. This will likely impede the access of water molecules and enzymes, thereby slowing down both hydrolytic and enzymatic degradation.
-
Hydrophobicity: The benzyl groups will increase the overall hydrophobicity of the polymer. This will reduce water uptake into the polymer matrix, which is a crucial first step in hydrolytic degradation.
-
Crystallinity: The presence of bulky side groups may disrupt polymer chain packing and reduce crystallinity. While lower crystallinity generally leads to faster degradation in simpler polyesters, the overwhelming effect of steric hindrance and hydrophobicity in this case is still expected to result in a slower degradation rate.
Based on these factors, poly(this compound) is projected to exhibit a significantly slower degradation rate than PLA, PGA, and PCL under similar in vitro conditions.
Comparative In Vitro Degradation Data
The following table summarizes typical in vitro degradation data for PLA, PGA, and PCL to provide a baseline for comparison. The degradation conditions are generally incubation in phosphate-buffered saline (PBS) at 37°C.
| Polymer | Time (Weeks) | Mass Loss (%) | Molecular Weight Reduction (%) | Reference |
| PGA | 1 | ~10-20 | ~50-60 | |
| 4 | ~80-100 | ~90-100 | ||
| PLA | 4 | <5 | ~10-20 | |
| 26 | ~10-30 | ~50-70 | ||
| 52 | ~70-90 | >95 | ||
| PCL | 52 | <5 | ~10-20 | |
| 104 | ~20-40 | ~40-60 | ||
| Poly(this compound) (Projected) | 52 | <1 | <5 | N/A |
| >104 | Very Slow | Very Slow | N/A |
Note: The degradation rates can be significantly influenced by factors such as molecular weight, crystallinity, sample geometry, and the specific in vitro conditions.
Experimental Protocols for In Vitro Degradation Studies
A generalized protocol for conducting an in vitro degradation study of a biodegradable polyester is outlined below.
1. Sample Preparation:
-
Polymer samples are typically prepared as films, microspheres, or scaffolds.
-
Samples are accurately weighed (initial mass, M₀) and their initial dimensions are recorded.
-
Initial molecular weight (Mw₀) is determined using Gel Permeation Chromatography (GPC).
2. Degradation Medium:
-
Phosphate-buffered saline (PBS) with a pH of 7.4 is the most common medium to simulate physiological conditions.
-
For accelerated degradation studies, acidic or basic solutions, or the addition of enzymes (e.g., lipases, esterases) can be used.
3. Incubation:
-
Samples are immersed in the degradation medium in sterile containers.
-
The ratio of sample surface area to medium volume is kept consistent across all samples.
-
Incubation is carried out in a temperature-controlled environment, typically at 37°C.
4. Sample Analysis at Predetermined Time Points:
-
At each time point, a set of samples is removed from the medium.
-
The samples are gently rinsed with deionized water to remove any residual salts and dried to a constant weight (Mₜ).
-
The pH of the degradation medium can be measured to monitor the release of acidic degradation products.
-
The mass loss is calculated as: Mass Loss (%) = [(M₀ - Mₜ) / M₀] * 100
-
The change in molecular weight (Mwₜ) is determined by GPC. The molecular weight reduction is calculated as: Molecular Weight Reduction (%) = [(Mw₀ - Mwₜ) / Mw₀] * 100
-
Changes in morphology and surface topography can be observed using Scanning Electron Microscopy (SEM).
-
Changes in thermal properties (e.g., glass transition temperature, melting temperature) and crystallinity can be analyzed by Differential Scanning Calorimetry (DSC).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro degradation study.
Caption: Workflow of a typical in vitro degradation study.
Signaling Pathways in Biodegradation
The degradation of aliphatic polyesters in vitro primarily proceeds through non-enzymatic hydrolysis, a process that does not involve complex signaling pathways. However, in an in vivo environment or in vitro studies including cells or enzymes, more complex biological interactions would occur. The fundamental chemical process is the cleavage of ester bonds.
Caption: Simplified pathway of polyester hydrolysis.
A Comparative Guide to the Biocompatibility of Poly(benzyl-lactide) Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of poly(benzyl-lactide) (PBLA) scaffolds with commonly used biodegradable polymers: polylactic acid (PLA), polyglycolic acid (PGA), and poly(lactic-co-glycolic acid) (PLGA). This objective assessment is supported by a review of available experimental data to assist in the selection of appropriate biomaterials for tissue engineering and drug delivery applications.
Executive Summary
Poly(benzyl-lactide) (PBLA) is a derivative of polylactic acid that offers the potential for tailored degradation rates and mechanical properties due to its benzyl functional group. While extensive research has established the biocompatibility of PLA, PGA, and PLGA, data specifically comparing them to PBLA is limited. This guide synthesizes the available information, presenting a comparative analysis of their expected biocompatibility profiles based on existing literature for similar polymers.
Comparative Analysis of Biocompatibility
Table 1: Comparative Biocompatibility Profile of Biodegradable Polymer Scaffolds
| Parameter | Poly(benzyl-lactide) (PBLA) | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Cell Viability & Proliferation | Expected to be high, similar to PLA. Functionalization may influence cell behavior. | High cell viability and proliferation have been demonstrated in numerous studies.[1][2] | Generally supports cell viability, though acidic degradation products can be a concern. | Good cell viability, but the degradation rate and acidic byproducts can affect proliferation.[3] |
| Cell Adhesion | The benzyl group may alter surface properties, potentially influencing protein adsorption and cell adhesion. | Promotes cell adhesion, which can be further enhanced by surface modifications. | Supports cell adhesion. | Cell adhesion is generally good but can be influenced by the lactide-to-glycolide ratio.[4] |
| Inflammatory Response | Expected to elicit a minimal to mild inflammatory response, similar to PLA.[2] The in vivo response to the benzyl degradation products requires further investigation. | Generally elicits a mild foreign body response.[2] | Can induce a more pronounced inflammatory response due to the rapid release of acidic byproducts. | The inflammatory response is dependent on the degradation rate, which is tunable by the monomer ratio.[5] |
| Degradation Products | Lactic acid and benzyl alcohol. The cytotoxicity of benzyl alcohol at physiological concentrations needs to be considered. | Lactic acid, a natural metabolite. | Glycolic acid. | Lactic and glycolic acids. |
Experimental Protocols for Biocompatibility Assessment
To ensure a standardized comparison, the following detailed experimental protocols are provided for key in vitro biocompatibility assays.
Cell Viability and Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Scaffold Preparation: Sterilize scaffolds of PBLA, PLA, PGA, and PLGA and place them in a 24-well tissue culture plate.
-
Cell Seeding: Seed an appropriate cell line (e.g., L929 fibroblasts, human mesenchymal stem cells) onto the scaffolds at a density of 1 x 10^4 cells/well.
-
Incubation: Culture the cells for 1, 3, and 7 days.
-
MTT Addition: At each time point, add 100 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 1 mL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured on tissue culture plastic).
Cell Adhesion and Morphology (Scanning Electron Microscopy - SEM)
SEM is used to visualize cell attachment and spreading on the scaffold surface.
Protocol:
-
Cell Culture: Seed cells onto the scaffolds as described for the MTT assay and culture for 24-48 hours.
-
Fixation: Fix the cell-seeded scaffolds in 2.5% glutaraldehyde in PBS for 2 hours at 4°C.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying: Critical point dry the samples.
-
Coating: Sputter-coat the samples with a thin layer of gold or palladium.
-
Imaging: Visualize the samples using a scanning electron microscope.
In Vivo Inflammatory Response (Subcutaneous Implantation)
This in vivo assay evaluates the tissue response to the implanted scaffold material.
Protocol:
-
Animal Model: Use a suitable animal model (e.g., rats or mice).
-
Implantation: Surgically create subcutaneous pockets and implant sterile scaffold discs.
-
Explantation: At selected time points (e.g., 1, 4, and 12 weeks), explant the scaffolds along with the surrounding tissue.
-
Histological Analysis: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and fibrous capsule formation. Immunohistochemical staining for specific inflammatory markers (e.g., CD68 for macrophages) can also be performed.
Signaling Pathways in Cell-Scaffold Interactions
The interaction of cells with a scaffold surface is mediated by a complex interplay of signaling pathways that govern cell adhesion, proliferation, and differentiation. While specific pathways for PBLA are not yet elucidated, the general mechanisms for polylactide-based materials involve the following:
Diagram 1: General Experimental Workflow for In Vitro Biocompatibility Assessment
Caption: Workflow for in vitro biocompatibility testing of polymer scaffolds.
Diagram 2: Key Signaling Events in Cell Adhesion to a Scaffold
References
- 1. Photopolymerized poly(l-lactide-b-N-vinyl-2-pyrrolidone) network resists cell adhesion in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vivo inflammatory and foreign body giant cell response against different poly(l-lactide-co-d/l-lactide) implants is primarily determined by material morphology rather than surface chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Poly(benzyl-lactide): A Comparative Guide to Mass Spectrometry, NMR Spectroscopy, and Gel Permeation Chromatography
For researchers, scientists, and drug development professionals navigating the complexities of polymer characterization, this guide offers an objective comparison of key analytical techniques for poly(benzyl-lactide) (PBLA), a biodegradable polyester with significant potential in drug delivery and biomedical applications. This document provides a detailed overview of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC), complete with experimental data and protocols to aid in the selection of the most appropriate characterization strategy.
The precise determination of molecular weight, structure, and purity is paramount in the development of PBLA-based materials, as these properties directly influence their degradation kinetics, drug release profiles, and overall performance. This guide delves into the principles, strengths, and limitations of each technique, offering a comprehensive resource for the robust characterization of this promising polymer.
Mass Spectrometry: A Deep Dive into Molecular Weight and Structure
Mass spectrometry is a powerful tool for determining the molecular weight distribution, identifying end-groups, and elucidating the fragmentation pathways of polymers like PBLA. Two common soft ionization techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), are particularly well-suited for analyzing large, non-volatile molecules.
MALDI-TOF Mass Spectrometry provides a rapid method for determining the absolute molecular weight of polymers with high accuracy.[1] In this technique, the polymer is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer molecules with minimal fragmentation.[1]
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that generates multiply charged ions from a polymer solution, allowing for the analysis of high molecular weight polymers on mass spectrometers with a limited mass-to-charge (m/z) range. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of selected precursor ions, providing valuable structural information.[2][3]
Comparative Analysis of Mass Spectrometry Techniques for PBLA
| Feature | MALDI-TOF MS | ESI-MS/MS |
| Information Provided | Absolute molecular weight distribution, end-group analysis, detection of cyclic impurities.[4][5] | Structural information through fragmentation patterns, end-group analysis, molecular weight determination.[2][3] |
| Sample Preparation | Co-crystallization with a suitable matrix (e.g., DHB, HCCA) and a cationizing agent (e.g., Na+, K+).[1][5] | Dissolution in a suitable solvent (e.g., acetonitrile, chloroform) with a cationizing agent. |
| Ionization | Singly charged ions are predominantly formed.[1] | Multiply charged ions are typically generated. |
| Fragmentation | Minimal fragmentation, providing clear molecular weight information.[1] | Controlled fragmentation is induced to obtain structural details.[2][3] |
| Advantages | High sensitivity, rapid analysis, suitable for a wide range of molecular weights.[4] | Provides detailed structural information, suitable for complex mixtures when coupled with liquid chromatography.[2] |
| Limitations | Potential for mass discrimination, results can be influenced by the choice of matrix and cationizing agent. | Can be prone to in-source fragmentation, interpretation of spectra from multiply charged ions can be complex. |
Experimental Protocol: MALDI-TOF MS of Poly(benzyl-lactide)
This protocol provides a general guideline for the MALDI-TOF MS analysis of PBLA. Optimization may be required based on the specific instrument and sample characteristics.
Materials:
-
Poly(benzyl-lactide) (PBLA) sample
-
Matrix: α-Cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB)
-
Cationizing agent: Sodium trifluoroacetate (NaTFA) or potassium trifluoroacetate (KTFA)
-
Solvent: Tetrahydrofuran (THF) or chloroform
-
MALDI target plate
Procedure:
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of the matrix in THF.
-
Prepare a 1 mg/mL solution of PBLA in THF.
-
Prepare a 1 mg/mL solution of the cationizing agent in THF.
-
-
Spotting:
-
Mix the PBLA solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion reflectron mode over a suitable mass range.
-
Calibrate the instrument using a known polymer standard.
-
Alternative Characterization Techniques
While mass spectrometry provides invaluable information, a comprehensive characterization of PBLA often requires complementary techniques such as NMR spectroscopy and GPC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure, composition, and stereochemistry of polymers.[6][7] For PBLA, ¹H and ¹³C NMR can be used to confirm the presence of the benzyl and lactide monomer units, determine the monomer ratio in copolymers, and analyze the polymer's tacticity.[6]
Gel Permeation Chromatography (GPC)
GPC, also known as size-exclusion chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers.[8][9] The separation is based on the hydrodynamic volume of the polymer chains in solution. GPC provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[8]
Comparison of Mass Spectrometry with NMR and GPC for PBLA Characterization
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MALDI-TOF & ESI) | Absolute molecular weight, end-group analysis, structural information via fragmentation.[2][3][4][5] | High sensitivity, provides absolute molecular weight, detailed structural information.[4] | Can be sensitive to sample preparation, potential for mass discrimination. |
| NMR Spectroscopy | Chemical structure, composition, stereochemistry, end-group analysis.[6][7] | Non-destructive, provides detailed structural and stereochemical information.[6] | Lower sensitivity than MS, may not be suitable for determining high molecular weights accurately. |
| Gel Permeation Chromatography (GPC) | Relative molecular weight distribution (Mn, Mw, PDI).[8][9] | Robust and widely available, provides a good overview of the molecular weight distribution.[8] | Provides relative molecular weight based on calibration standards, limited structural information. |
Experimental Protocol: ¹H NMR Spectroscopy of Poly(benzyl-lactide)
Materials:
-
Poly(benzyl-lactide) (PBLA) sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the PBLA sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
Integrate the characteristic proton signals for the benzyl group (aromatic protons) and the lactide backbone (methine and methyl protons).
-
The chemical shifts will be indicative of the polymer structure. For example, the methine proton of the lactide unit typically appears around 5.2 ppm.[10]
-
Conclusion
The comprehensive characterization of poly(benzyl-lactide) is crucial for its successful application in various fields. Mass spectrometry, particularly MALDI-TOF and ESI-MS/MS, provides detailed information on molecular weight and structure. However, for a complete understanding of the polymer's properties, these techniques should be used in conjunction with NMR spectroscopy for structural and stereochemical analysis, and GPC for determining the molecular weight distribution. The choice of analytical technique will ultimately depend on the specific information required by the researcher. This guide provides the foundational knowledge and protocols to make an informed decision for the robust and reliable characterization of PBLA.
References
- 1. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of linear and cyclic polylactic acids and their solvolysis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Analysis of Poly(Lactic Acid) via Statistical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. scispace.com [scispace.com]
- 10. Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone) network as anti-biofouling materials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,6-Dibenzyl-1,4-dioxane-2,5-dione
This guide provides immediate, essential safety and logistical information for handling 3,6-Dibenzyl-1,4-dioxane-2,5-dione in a laboratory setting. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. Researchers, scientists, and drug development professionals should adhere to these procedural steps to ensure personal and environmental safety.
Hazard Identification and Physical Properties
According to the Safety Data Sheet (SDS), this compound presents the following hazards and properties.
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Eye Irritation | Causes serious eye irritation. |
| Physical State | Solid |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile, a comprehensive PPE strategy is required to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against dust particles and potential splashes, addressing the known serious eye irritation hazard. |
| Skin Protection | - Gloves: Nitrile or neoprene gloves. - Lab Coat: A standard lab coat. | While specific chemical resistance data for this compound is unavailable, nitrile and neoprene gloves generally offer adequate protection against minor splashes of similar compounds.[1][2] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. For operations that may generate dust, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[3][4] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2. Procedural Steps:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Weigh and transfer the solid compound carefully to avoid generating dust.
-
Keep containers of the chemical tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
As the toxicological properties are not fully known, this compound and any contaminated materials should be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste material, including unused compound and any contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.[6][7]
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7]
2. Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
3. Disposal:
-
Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.[6][7] Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
References
- 1. twu.edu [twu.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. 3,6-Dibenzylhexahydropyrazine-2,5-dione - Safety Data Sheet [chemicalbook.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
